Syntelin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[5-[(4-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanylmethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O2S3/c22-18-17-13-8-4-5-9-14(13)32-19(17)24-20(23-18)30-10-15-25-26-21(31-11-16(28)29)27(15)12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H,28,29)(H2,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRISILOMIVCIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=C(N=C3S2)SCC4=NN=C(N4C5=CC=CC=C5)SCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Syntelin as a CENP-E Inhibitor: A Technical Guide for Drug Development Professionals
Abstract: Centromere-associated protein E (CENP-E), a kinesin-7 motor protein, is essential for the proper alignment of chromosomes during mitosis. Its overexpression in various cancers and its critical role in cell division make it a compelling target for anticancer therapies. Syntelin is a first-in-class, selective, small-molecule inhibitor of CENP-E. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, cellular effects, and therapeutic potential. It includes summaries of key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to support further research and development.
Introduction to CENP-E and the Rationale for Inhibition
CENP-E is a plus-end directed kinesin motor protein that plays a pivotal role in orchestrating chromosome movements during mitosis.[1][2] Its primary functions include capturing and transporting chromosomes that are misaligned near the spindle poles towards the metaphase plate, a process crucial for achieving proper chromosome congression.[1][2][3] Inhibition of CENP-E's motor function disrupts this process, leading to the failure of chromosomes to align correctly.[3][4] This failure activates the spindle assembly checkpoint (SAC), a critical cellular surveillance mechanism, which in turn causes a prolonged arrest in mitosis.[1][4] Cells that cannot resolve this arrest are ultimately driven into apoptosis or mitotic catastrophe.[4]
Given that cancer cells are characterized by rapid and often uncontrolled proliferation, they are particularly vulnerable to the disruption of mitosis. The targeted inhibition of essential mitotic proteins like CENP-E represents a promising therapeutic strategy to selectively eliminate cancer cells while potentially sparing non-dividing healthy cells.[4] this compound has emerged as a novel chemical probe and potential therapeutic agent that specifically targets the motor activity of CENP-E.[2][5]
This compound: Mechanism of Action
This compound is a small molecule that selectively inhibits the motor activity of CENP-E.[2] Unlike some other CENP-E inhibitors such as GSK923295, which is an allosteric inhibitor, this compound functions by blocking the release of ADP from the CENP-E motor domain.[6][7] This action effectively locks the CENP-E motor protein onto the microtubule track in a state of rigor, preventing its processive movement.[6][7] This unique mechanism leads to a "syntelic attachment," where sister kinetochores are persistently linked to microtubules emanating from the same spindle pole, preventing the biorientation required for proper chromosome segregation.[2][5][6][7]
Notably, this compound binds to a different site on the CENP-E motor domain than GSK923295. This has been demonstrated in studies where this compound was shown to effectively inhibit GSK923295-resistant CENP-E mutants, highlighting its distinct interaction and potential to overcome certain resistance mechanisms.[2][5]
Quantitative Data Summary
The inhibitory effects of this compound have been quantified in various assays, from in vitro motility to cell-based proliferation studies. The following tables summarize the key findings.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Assay Type | Target | Source |
|---|
| IC₅₀ | 160 nM | In Vitro Motility Assay | Purified CENP-E Motor Domain |[2] |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.[8]
Table 2: Effect of this compound on Triple-Negative Breast Cancer (TNBC) Cell Proliferation
| Cell Line | Treatment | Concentration | Time Point | % Inhibition (vs. Control) | Source |
|---|---|---|---|---|---|
| MDA-MB-231 | This compound | 2 µM | 12 h | ~37% | [6] |
| MDA-MB-231 | This compound | 2 µM | 15 h | ~41% | [6] |
| MDA-MB-231 | Taxol | 2 µM | 12 h | ~40% | [6] |
| MDA-MB-231 | Taxol | 2 µM | 15 h | ~43% |[6] |
Note: Inhibition percentages are calculated from absorbance data presented in the source publication. The study noted no statistically significant difference between this compound and Taxol at these time points.[6]
Cellular Consequences of this compound Treatment
Treatment of cancer cells with this compound leads to distinct and observable defects in mitosis and ultimately impacts cell fate.
Mitotic Arrest and Chromosome Misalignment
The most immediate consequence of CENP-E inhibition by this compound is the failure of chromosomes to congress to the metaphase plate. This results in a significant increase in cells with misaligned chromosomes, often clustered near the spindle poles.[2][5] In HeLa cells, this compound treatment led to a 31.7% incidence of cells with misaligned chromosomes.[2] Similarly, in MDA-MB-231 TNBC cells, a significant increase in chromosome misalignment was observed (33%).[6] This state of misalignment triggers a prolonged mitotic arrest, as demonstrated by live-cell imaging where this compound-treated cells remain in metaphase for over 70 minutes, while control cells complete anaphase within 35 minutes.[6]
Induction of Apoptosis
Prolonged mitotic arrest induced by this compound ultimately leads to programmed cell death (apoptosis).[5] Interestingly, the apoptotic pathway triggered by this compound appears to differ from that of other microtubule-targeting agents like Taxol. In MDA-MB-231 cells, this compound treatment was shown to induce apoptosis with minimal accompanying necrosis.[6][7] Mechanistically, this compound was found to dramatically increase the level of the pro-apoptotic protein Bax, while having little effect on Bcl-2 phosphorylation or caspase-3 activation, which are hallmarks of Taxol-induced apoptosis.[6] This suggests a distinct, Bax-elicited apoptotic mechanism that may offer therapeutic advantages by minimizing inflammation associated with necrosis.[6][7]
Disruption of Central Spindle Assembly
Beyond its role at the kinetochore, CENP-E also functions during anaphase to organize the central spindle by interacting with the protein regulator of cytokinesis 1 (PRC1).[9] this compound-mediated inhibition of CENP-E disrupts this interaction, preventing the proper assembly of the central spindle and the localization of key organizers like MKLP1 to the spindle midzone.[9] This reveals a later-stage mitotic role for CENP-E that is also compromised by this compound.
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following are protocols for key experiments used to characterize this compound.
In Vitro CENP-E Motility Assay
This assay directly measures the effect of an inhibitor on the ability of the CENP-E motor protein to move microtubules.
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Protein Purification: Recombinant, His-tagged CENP-E motor domain is expressed and purified from E. coli.
-
Flow Chamber Preparation: A flow chamber is created using a glass slide and coverslip. The coverslip surface is coated with an anti-histidine antibody to tether the CENP-E motor proteins.
-
Motor Tethering: Purified CENP-E is introduced into the chamber and allowed to bind to the antibody-coated surface.
-
Microtubule Introduction: Taxol-stabilized, fluorescently-labeled microtubules are introduced into the chamber along with an ATP-containing motility buffer.
-
Inhibitor Addition: this compound, at various concentrations, is added to the motility buffer. A DMSO control is run in parallel.
-
Imaging and Analysis: The gliding movement of microtubules is visualized using time-lapse fluorescence microscopy (e.g., wide-field deconvolution). The velocity of individual microtubules is calculated to determine the extent of inhibition. The IC₅₀ is calculated by plotting velocity against inhibitor concentration.[2]
Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: MDA-MB-231 cells are seeded into 96-well plates at a specified density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with 2 µM this compound, 2 µM Taxol (as a positive control), or a vehicle control (DMSO).
-
Incubation: The plates are incubated for various time points (e.g., 0.5, 12, 15 hours).
-
MTT Addition: At the end of each time point, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Live cells with active mitochondrial reductases convert the water-soluble yellow MTT to an insoluble purple formazan.[6]
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Absorbance Reading: The absorbance of the solubilized formazan is measured using a spectrophotometer at a wavelength of 570 nm.[6] Lower absorbance values correspond to reduced cell viability/proliferation.
Affinity Purification of CENP-E Binding Partners
This protocol identifies proteins that interact with CENP-E, using this compound as a tool to capture the complex.
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Probe Synthesis: this compound is chemically modified to include a biotin tag (biotinylated this compound).
-
Cell Lysis: Mitotic HeLa cells are harvested and lysed to create a clarified cell lysate containing native protein complexes.
-
Affinity Capture: The cell lysate is incubated with the biotinylated this compound probe. The probe binds to its target, CENP-E, and any associated proteins.
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Pull-Down: Avidin-sepharose beads, which have a high affinity for biotin, are added to the lysate to capture the biotin-Syntelin-CENP-E complex.[9]
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Washing: The beads are washed extensively to remove non-specific binding proteins.
-
Elution: The bound proteins are eluted from the beads using an excess of unconjugated this compound to competitively displace the biotinylated probe.[9]
-
Analysis: The eluted proteins are separated by SDS-PAGE, and protein bands of interest are excised and identified using mass spectrometry. This workflow successfully identified PRC1 as a key CENP-E binding partner.[9]
Conclusion and Future Directions
This compound is a potent and selective inhibitor of the CENP-E motor protein with a distinct mechanism of action that involves locking the motor-microtubule interaction.[6][7] It effectively induces mitotic arrest and Bax-mediated apoptosis in cancer cells, particularly in aggressive subtypes like TNBC.[5][6] Its ability to function against inhibitors like GSK923295 suggests it is a valuable and distinct chemical tool.[2]
Future research should focus on several key areas:
-
Preclinical In Vivo Studies: While in vitro and mouse xenograft models have shown promise, further pharmacokinetic and pharmacodynamic analyses are needed to advance this compound towards clinical trials.[6][7]
-
Combination Therapies: Investigating the synergy of this compound with other chemotherapeutic agents or targeted therapies could reveal more effective treatment regimens.
-
Biomarker Identification: Identifying biomarkers that predict sensitivity to CENP-E inhibition could help in patient stratification for future clinical trials.
-
Structural Biology: Elucidating the co-crystal structure of this compound bound to the CENP-E motor domain would provide precise details of its binding site and facilitate the rational design of next-generation inhibitors with improved potency and drug-like properties.
References
- 1. Cenp-E inhibitor GSK923295: Novel synthetic route and use as a tool to generate aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probing CENP-E function in chromosome dynamics using small molecule inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. What are CENP-E inhibitors and how do they work? [synapse.patsnap.com]
- 5. Frontiers | Kinesin-7 CENP-E in tumorigenesis: Chromosome instability, spindle assembly checkpoint, and applications [frontiersin.org]
- 6. This compound inhibits triple-negative breast cancer cell proliferation and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. IC50 Calculator | AAT Bioquest [aatbio.com]
- 9. Mitotic motor CENP-E cooperates with PRC1 in temporal control of central spindle assembly - PMC [pmc.ncbi.nlm.nih.gov]
chemical structure of Syntelin
An In-depth Technical Guide to the Chemical Structure and Core Biology of Syntelin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a novel small molecule inhibitor targeting the mitotic kinesin Centromere-Associated Protein E (CENP-E). This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, and its effects on triple-negative breast cancer (TNBC). Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and development.
Chemical Structure and Properties of this compound
This compound is a heterocyclic compound with the IUPAC name 2-((5-(((4-amino-5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidin-2-yl)thio)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetic acid. Its chemical properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C21H20N6O2S3 |
| Molecular Weight | 484.62 g/mol |
| CAS Number | 438481-33-5 |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO, not in water |
Mechanism of Action: Targeting CENP-E in Mitosis
This compound functions as a first-in-class, selective inhibitor of CENP-E, a crucial motor protein in mitosis.[3] CENP-E is responsible for the proper alignment of chromosomes at the metaphase plate, a critical step for accurate cell division.[4]
This compound's mechanism of action involves the following key steps:
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Binding to CENP-E: this compound binds to the motor domain of CENP-E.
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Inhibition of ATPase Activity: This binding inhibits the ATPase activity of CENP-E, which is essential for its motor function along microtubules.
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Disruption of Chromosome Congression: The inhibition of CENP-E's motor activity leads to the failure of chromosomes to align properly at the metaphase plate.
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Activation of Spindle Assembly Checkpoint (SAC): The misaligned chromosomes activate the SAC, a cellular surveillance mechanism that halts the cell cycle in mitosis.
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Mitotic Arrest: Prolonged activation of the SAC leads to mitotic arrest, preventing the cell from proceeding to anaphase.
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Induction of Apoptosis: Ultimately, the sustained mitotic arrest triggers programmed cell death, or apoptosis.
The following diagram illustrates the signaling pathway of this compound's action.
References
- 1. 2.5. Cell Viability (MTT Assay) [bio-protocol.org]
- 2. This compound inhibits triple-negative breast cancer cell proliferation and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits triple-negative breast cancer cell proliferation and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Kinesin-7 CENP-E in tumorigenesis: Chromosome instability, spindle assembly checkpoint, and applications [frontiersin.org]
Preclinical Profile of Syntelin: A Targeted Inhibitor of CENP-E in Triple-Negative Breast Cancer
A Technical Whitepaper for Researchers and Drug Development Professionals
Executive Summary
Syntelin, a first-in-class chemical inhibitor of the mitotic kinesin Centromere-associated protein E (CENP-E), has demonstrated significant preclinical efficacy in models of triple-negative breast cancer (TNBC). By locking the CENP-E–microtubule interaction, this compound induces mitotic arrest, leading to potent anti-proliferative and pro-apoptotic effects. In vivo studies have further confirmed its ability to inhibit tumor growth and metastasis. This document provides a comprehensive overview of the preclinical data for this compound, including its mechanism of action, quantitative efficacy data from in vitro and in vivo studies, detailed experimental protocols, and a visualization of its signaling pathway and experimental workflow. The findings presented herein underscore this compound's potential as a promising targeted therapeutic agent for the treatment of TNBC, a malignancy with limited therapeutic options.
Introduction
Triple-negative breast cancer (TNBC) is an aggressive subtype of breast cancer characterized by the lack of expression of the estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2).[1] This absence of well-defined molecular targets renders TNBC unresponsive to hormonal or HER2-targeted therapies, leaving cytotoxic chemotherapy as the mainstay of treatment.[1] However, the efficacy of standard chemotherapy is often limited by toxicity and the development of resistance.
The mitotic kinesin Centromere-associated protein E (CENP-E) has emerged as a promising therapeutic target in oncology. CENP-E plays a crucial role in chromosome alignment during mitosis, and its overexpression has been linked to malignancy and drug resistance in various solid tumors.[1] this compound is a novel, potent, and selective small molecule inhibitor of CENP-E.[1] This whitepaper consolidates the key preclinical findings for this compound in the context of TNBC, providing an in-depth resource for researchers and drug development professionals.
Mechanism of Action
This compound exerts its anti-cancer effects through a targeted and specific mechanism of action. It is a first-in-class chemical inhibitor of CENP-E that functions by blocking the release of ADP from the kinesin motor domain.[1] This action effectively locks the CENP-E protein onto the microtubule, preventing its normal dynamic function.[1] The consequence of this locked interaction is a "syntelic attachment" of sister kinetochores, where both are attached to microtubules from the same spindle pole. This aberrant attachment leads to a failure of proper chromosome alignment at the metaphase plate, triggering a sustained mitotic arrest.[1] Prolonged mitotic arrest ultimately culminates in the activation of the intrinsic apoptotic pathway, characterized by an increase in the pro-apoptotic protein Bax.[1]
Signaling Pathway Diagram
Quantitative Preclinical Data
The anti-tumor activity of this compound has been quantified in both in vitro and in vivo models of triple-negative breast cancer using the MDA-MB-231 cell line.
In Vitro Efficacy
This compound demonstrated a time-dependent inhibition of TNBC cell proliferation. Its efficacy was comparable to that of taxol, a standard-of-care chemotherapeutic agent.
Table 1: In Vitro Proliferation of MDA-MB-231 Cells Treated with this compound
| Treatment Group | Time (hours) | Mean Absorbance (570 nm) ± SEM | P-value (vs. Control) |
|---|---|---|---|
| Control | 12 | 0.73 ± 0.043 | - |
| This compound (2 µM) | 12 | 0.463 ± 0.037 | <0.001 |
| Taxol (2 µM) | 12 | 0.437 ± 0.024 | <0.001 |
| Control | 15 | Not Reported | - |
| This compound (2 µM) | 15 | Not Reported (Significant Inhibition) | <0.001 |
| Taxol (2 µM) | 15 | Not Reported (Significant Inhibition) | <0.001 |
Data derived from Mullen et al., 2021.[1]
Furthermore, treatment with this compound led to a significant increase in cells with misaligned chromosomes (33% ± 4.2%; P < 0.01 vs. control), confirming its mechanism of mitotic disruption.[1] A key finding was that this compound primarily induces apoptosis, with little to no induction of necrosis, which is in contrast to drugs like taxol that can cause necrosis-associated inflammation.[1]
In Vivo Efficacy
In a xenograft model using NOD/SCID mice, this compound significantly inhibited tumor growth and metastasis of MDA-MB-231 cells.
Table 2: In Vivo Anti-Tumor Activity of this compound in a TNBC Xenograft Model
| Treatment Group | Endpoint | Observation | P-value (vs. Control) |
|---|---|---|---|
| This compound | Tumor Growth (Bioluminescent Signal) | Significant Reduction | <0.001 |
| This compound | Liver Metastasis (Metastatic Nodules) | Significant Decrease | <0.001 |
| This compound | Mouse Body Weight | Reversal of Reduction | <0.001 |
Data derived from Mullen et al., 2021.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.
Cell Culture
The human triple-negative breast cancer cell line, MDA-MB-231, was used for all in vitro experiments. Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
MTT Cell Proliferation Assay
-
MDA-MB-231 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
The following day, the culture medium was replaced with fresh medium containing either vehicle control, 2 µM this compound, or 2 µM taxol.
-
Cells were incubated for various time intervals (e.g., 0.5, 12, and 15 hours).
-
At the end of each time point, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well.
-
The plates were incubated for an additional 4 hours at 37°C to allow for the formation of formazan crystals.
-
The medium was then carefully removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate spectrophotometer.
-
Cell proliferation was expressed as a percentage of the vehicle-treated control.
Apoptosis and Necrosis Staining
-
MDA-MB-231 cells were treated with this compound or vehicle control for the desired time period.
-
Cells were then stained with Apopxin (green fluorescence, for apoptosis) and 7-AAD (7-aminoactinomycin D, red fluorescence, for necrosis) according to the manufacturer's protocol.
-
Stained cells were visualized using fluorescence microscopy.
In Vivo Xenograft Model
-
Female NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) mice, aged 6-8 weeks, were used for the study.
-
MDA-MB-231 cells (1 x 10^6 cells in 100 µL of PBS) were inoculated into the mammary fat pads of the mice.
-
Tumors were allowed to grow until they were palpable.
-
Mice were then randomized into three treatment groups (n=8 per group): vehicle control, this compound (dose not specified in the primary publication), and taxol (positive control).
-
Treatments were administered daily via intraperitoneal injections.
-
Tumor growth was monitored using bioluminescent imaging (photons/sec) at regular intervals.
-
Mouse body weight was measured throughout the study as an indicator of toxicity.
-
At the end of the study, mice were euthanized, and primary tumors and livers were harvested for histological analysis.
-
Livers were stained with hematoxylin and eosin (H&E) to quantify metastatic nodules.
Experimental Workflow Diagram
Conclusion and Future Directions
The preclinical data available for this compound strongly support its development as a targeted therapy for triple-negative breast cancer. Its specific mechanism of action, potent anti-proliferative and pro-apoptotic effects, and significant in vivo efficacy in inhibiting tumor growth and metastasis highlight its therapeutic potential.[1] The favorable safety profile suggested by the induction of apoptosis over necrosis warrants further investigation.[1]
Future preclinical studies should focus on evaluating this compound in TNBC organoid models to better predict clinical response.[1] Additionally, comprehensive pharmacokinetic and toxicology studies are necessary to establish a safe and effective dosing regimen for first-in-human clinical trials. The exploration of this compound in combination with other anti-cancer agents could also reveal synergistic effects and provide new therapeutic strategies for this challenging disease.
References
An In-depth Technical Guide to the Impact of Sintilimab on the Tumor Microenvironment
Disclaimer: The term "Syntelin" did not yield results in scientific and medical literature searches. This document focuses on Sintilimab , a well-researched anti-PD-1 antibody, which is presumed to be the intended subject of the query.
Audience: Researchers, scientists, and drug development professionals.
Core Content: This technical guide provides a detailed overview of Sintilimab's mechanism of action, its modulatory effects on the tumor microenvironment (TME), and a summary of its preclinical and clinical efficacy. The document includes structured data tables for quantitative analysis, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows.
Introduction to Sintilimab
Sintilimab (trade name: Tyvyt®) is a fully human immunoglobulin G4 (IgG4) monoclonal antibody that has emerged as a significant checkpoint inhibitor in cancer immunotherapy.[1][2] Developed by Innovent Biologics and Eli Lilly and Company, Sintilimab is designed to target the programmed cell death protein 1 (PD-1) receptor, a critical negative regulator of T-cell function.[2][3] By blocking the PD-1 pathway, Sintilimab reinvigorates the host's anti-tumor immune response, leading to tumor regression in various malignancies.[1][4] Its high binding affinity and fully humanized nature contribute to its potent therapeutic effects and a manageable safety profile.[1] This guide delves into the core mechanisms by which Sintilimab alters the complex tumor microenvironment to exert its anti-cancer effects.
Mechanism of Action: Reinvigorating Anti-Tumor Immunity
The therapeutic action of Sintilimab is centered on its high-affinity binding to the PD-1 receptor expressed on the surface of activated T-cells, B-cells, and other immune cells.[4][5] In the TME, tumor cells frequently upregulate PD-1 ligands, primarily PD-L1 and PD-L2.[5] The engagement of PD-1 with its ligands transmits an inhibitory signal that suppresses T-cell receptor (TCR) signaling, leading to T-cell anergy, exhaustion, and apoptosis.[5][6] This is a primary mechanism through which tumors evade immune surveillance.
Sintilimab acts as a competitive antagonist, physically blocking the interaction between PD-1 and its ligands, PD-L1 and PD-L2.[2][4] This blockade effectively "releases the brakes" on T-cells, restoring their effector functions, including proliferation, cytokine production (such as IL-2 and IFN-γ), and cytotoxicity against tumor cells.[2][4][5]
References
- 1. Research progress of sintilimab in the treatment of cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sintilimab: A Promising Anti-Tumor PD-1 Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is Sintilimab used for? [synapse.patsnap.com]
- 4. What is the mechanism of Sintilimab? [synapse.patsnap.com]
- 5. Preclinical characterization of Sintilimab, a fully human anti-PD-1 therapeutic monoclonal antibody for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Guide: Pharmacokinetics and Pharmacodynamics of Syntelin
For Research, Scientific, and Drug Development Professionals
Introduction
Syntelin is a first-in-class, selective small-molecule inhibitor of the centromere-associated protein E (CENP-E) kinesin motor protein.[1] CENP-E is a critical component of the mitotic machinery, playing an essential role in chromosome alignment at the metaphase plate and the satisfaction of the spindle assembly checkpoint (SAC).[2] By inhibiting the adenosine triphosphatase (ATPase) activity of the CENP-E motor domain, this compound induces mitotic arrest, leading to apoptosis in proliferating cells. This mechanism of action positions this compound as a promising candidate for anticancer therapy, particularly in aggressive and difficult-to-treat malignancies such as triple-negative breast cancer (TNBC).[1]
This technical guide provides a comprehensive overview of the available preclinical data on the pharmacokinetics and pharmacodynamics of this compound. The information herein is intended to support further research and development of this novel antimitotic agent.
Pharmacodynamics
The pharmacodynamic activity of this compound is characterized by its potent and selective inhibition of CENP-E, leading to distinct cellular and anti-tumor effects.
In Vitro Efficacy
This compound has demonstrated significant anti-proliferative activity against human cancer cell lines. A key study highlighted its efficacy in a triple-negative breast cancer cell line, MDA-MB-231.[1]
| Parameter | Value | Cell Line | Assay | Reference |
| IC₅₀ | 160 nM | - | In vitro CENP-E motility assay | [2] |
| Cell Proliferation | Significant inhibition | MDA-MB-231 | MTT Assay | [1] |
In Vivo Efficacy
Preclinical evaluation in a xenograft mouse model of triple-negative breast cancer has demonstrated the anti-tumor and anti-metastatic potential of this compound. Daily intraperitoneal injections of this compound led to a significant reduction in tumor growth and a decrease in liver metastasis.[1]
Pharmacokinetics
Detailed pharmacokinetic studies for this compound are not yet publicly available. However, to provide a representative profile for a CENP-E inhibitor, data from GSK923295, a CENP-E inhibitor with published clinical data, is presented below.[3] It is important to note that these values are for a different, albeit mechanistically similar, compound and should be considered as a proxy until specific data for this compound is published.
| Parameter | Value | Species | Study Type | Reference |
| Half-Life (t½) | 9 - 11 hours | Human | Phase I Clinical Trial | [3] |
| Pharmacokinetics | Dose-proportional | Human | Phase I Clinical Trial | [3] |
| Accumulation | No accumulation upon weekly administration | Human | Phase I Clinical Trial | [3] |
Mechanism of Action and Signaling Pathway
This compound exerts its anti-tumor effects by disrupting the normal process of mitosis. It selectively inhibits the motor protein CENP-E, which is crucial for the alignment of chromosomes during metaphase. This inhibition leads to the activation of the spindle assembly checkpoint (SAC), causing a prolonged mitotic arrest. Unable to resolve this arrest, the cell ultimately undergoes apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
In Vitro Cell Proliferation Assay (MTT Assay)
This protocol describes a typical procedure for assessing the effect of this compound on the proliferation of cancer cells.
Protocol:
-
Cell Seeding: MDA-MB-231 cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Addition: this compound is serially diluted in culture medium and added to the wells to achieve a range of final concentrations. Control wells receive vehicle only.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 2-4 hours.
-
Solubilization: The culture medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Analysis: Cell viability is calculated as a percentage of the control, and the IC₅₀ value is determined by non-linear regression analysis.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.
References
- 1. This compound inhibits triple-negative breast cancer cell proliferation and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First-time-in-human study of GSK923295, a novel antimitotic inhibitor of centromere-associated protein E (CENP-E), in patients with refractory cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
The Effect of Syntelin on Cell Cycle Progression: A Technical Guide for Researchers
Abstract
Syntelin is a first-in-class chemical inhibitor of Centromere-associated protein E (CENP-E), a crucial mitotic kinesin involved in chromosome alignment during cell division.[1] This technical guide provides an in-depth analysis of this compound's effect on cell cycle progression, with a particular focus on its application in triple-negative breast cancer (TNBC) models. We will explore its mechanism of action, detail its impact on mitotic events, and elucidate the signaling pathways leading to apoptosis. This document also includes comprehensive experimental protocols and quantitative data to support further research and development of CENP-E inhibitors as potential cancer therapeutics.
Introduction: The Role of CENP-E in Cell Cycle Control
The cell cycle is a tightly regulated process that ensures the faithful replication and segregation of the genome. The M phase, or mitosis, is a critical stage where duplicated chromosomes are aligned at the metaphase plate and then segregated into two daughter cells. Kinesin proteins are key molecular motors that orchestrate many of the intricate movements required during mitosis.
Centromere-associated protein E (CENP-E) is a kinesin-7 motor protein that plays a pivotal role in the alignment of chromosomes at the metaphase plate.[2] It functions by capturing microtubules at the kinetochores of chromosomes and facilitating their movement towards the center of the mitotic spindle.[3][4] The proper functioning of CENP-E is essential for satisfying the Spindle Assembly Checkpoint (SAC), a critical surveillance mechanism that prevents the onset of anaphase until all chromosomes are correctly attached to the spindle microtubules.[5][6] Dysregulation of CENP-E can lead to chromosome missegregation and aneuploidy, a hallmark of many cancers.
This compound: A Specific Inhibitor of CENP-E
This compound is a novel small molecule inhibitor that specifically targets the motor domain of CENP-E.[1] Its mechanism of action involves locking the CENP-E protein in a microtubule-bound state, thereby preventing its motor activity and the proper alignment of chromosomes.[1] This targeted inhibition of CENP-E leads to a potent and specific disruption of mitosis, making this compound a promising candidate for anti-cancer therapy, particularly in aggressive and difficult-to-treat cancers like TNBC.
The Impact of this compound on Cell Cycle Progression
The primary effect of this compound on the cell cycle is a robust arrest in the M phase. Studies on the triple-negative breast cancer cell line MDA-MB-231 have shown that this compound treatment leads to a significant accumulation of cells in mitosis.
Mitotic Arrest at the Metaphase-Anaphase Transition
Real-time imaging of MDA-MB-231 cells treated with this compound reveals a distinct blockage of the metaphase-anaphase transition.[1] While control cells progress through mitosis in a timely manner, this compound-treated cells remain arrested in metaphase with misaligned chromosomes.[1] This arrest is a direct consequence of the activation of the Spindle Assembly Checkpoint (SAC) due to the failure of chromosomes to achieve proper bipolar attachment to the mitotic spindle.[5][6]
Effects on Other Cell Cycle Phases (G1, S, G2)
Current research on this compound has primarily focused on its potent effects during mitosis. While a comprehensive analysis of its impact on the G1, S, and G2 phases is not extensively documented in the primary literature, the mechanism of CENP-E inhibition suggests that the primary effects of this compound are confined to the M phase. CENP-E is predominantly expressed and active during mitosis, and therefore, its inhibition is not expected to directly interfere with the processes of cell growth (G1 and G2 phases) or DNA replication (S phase). However, cells that escape the mitotic arrest induced by this compound may exhibit altered progression through subsequent cell cycle phases.
Signaling Pathways Modulated by this compound
The inhibition of CENP-E by this compound triggers a cascade of signaling events that ultimately lead to apoptotic cell death.
Activation of the Spindle Assembly Checkpoint (SAC)
As previously mentioned, the failure of chromosome alignment due to CENP-E inhibition leads to the activation of the SAC.[5][6] This checkpoint signaling pathway prevents the activation of the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase that targets key mitotic proteins, such as cyclin B1 and securin, for degradation.[7][8] The sustained activity of the SAC in this compound-treated cells maintains high levels of cyclin B1 and CDK1 activity, leading to a prolonged mitotic arrest.[7]
Induction of Bax-Mediated Apoptosis
Prolonged mitotic arrest induced by this compound ultimately triggers the intrinsic pathway of apoptosis. A key event in this process is the dramatic increase in the levels of the pro-apoptotic protein Bax.[1] While the anti-apoptotic protein Bcl-2 and caspase-3 activation are not significantly affected, the upregulation of Bax is a critical determinant of cell fate.[1]
Recent studies have elucidated a direct link between the prolonged activation of CDK1 during mitotic arrest and the initiation of apoptosis. Activated CDK1 can form a complex with Bax, facilitating its translocation to the mitochondria.[9] At the mitochondria, this complex can phosphorylate and inactivate anti-apoptotic Bcl-2 family proteins, allowing Bax to oligomerize and induce mitochondrial outer membrane permeabilization (MOMP).[9] This leads to the release of cytochrome c and the subsequent activation of the caspase cascade, culminating in apoptosis.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on MDA-MB-231 triple-negative breast cancer cells.
Table 1: Effect of this compound on Cell Proliferation (MTT Assay)
| Treatment (2 µM) | Time (hours) | Absorbance (OD 570 nm) - Mean ± SEM | P-value (vs. Control) |
| Control | 12 | 1.25 ± 0.05 | - |
| This compound | 12 | 0.80 ± 0.04 | < 0.001 |
| Taxol | 12 | 0.82 ± 0.03 | < 0.001 |
| Control | 15 | 1.40 ± 0.06 | - |
| This compound | 15 | 0.75 ± 0.05 | < 0.001 |
| Taxol | 15 | 0.78 ± 0.04 | < 0.001 |
| Data extracted from Mullen et al. (2022).[1] |
Table 2: Effect of this compound on Mitotic Progression
| Treatment | Parameter | Value | P-value (vs. Control) |
| Control | Time to anaphase onset | ~35 minutes | - |
| This compound | Time in metaphase | > 70 minutes | N/A |
| This compound | Cells with misaligned chromosomes | 33% ± 4.2% | < 0.01 |
| Data extracted from Mullen et al. (2022).[1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Cell Culture
MDA-MB-231 human breast adenocarcinoma cells are cultured in Leibovitz's L-15 Medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C in a CO2-free atmosphere.
MTT Cell Proliferation Assay
-
Seed MDA-MB-231 cells in a 96-well plate at a density of 5 x 10³ cells per well.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control (DMSO).
-
Incubate for the desired time points (e.g., 12, 15, 24, 48 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Immunofluorescence Staining for CENP-E and α-tubulin
-
Grow MDA-MB-231 cells on glass coverslips.
-
Treat with this compound or vehicle control.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBS for 1 hour.
-
Incubate with primary antibodies (e.g., rabbit anti-CENP-E and mouse anti-α-tubulin) overnight at 4°C.
-
Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature.
-
Counterstain with DAPI to visualize nuclei.
-
Mount the coverslips and visualize using a fluorescence microscope.
Real-Time Live-Cell Imaging
-
Plate MDA-MB-231 cells in a glass-bottom imaging dish.
-
Place the dish in a live-cell imaging chamber maintained at 37°C and appropriate atmospheric conditions.
-
Add this compound or vehicle control to the medium.
-
Acquire phase-contrast or fluorescence images at regular intervals (e.g., every 5-10 minutes) for up to 24-48 hours.
-
Analyze the time-lapse movies to determine the duration of mitosis and observe cell fate.
Western Blotting for Apoptotic Proteins
-
Treat MDA-MB-231 cells with this compound or vehicle control for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate with primary antibodies against Bax, Bcl-2, cleaved caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Clinical Perspective and Future Directions
The specific targeting of a mitotic kinesin like CENP-E represents a promising strategy in cancer therapy. While there are currently no clinical trials specifically for this compound, a similar CENP-E inhibitor, GSK923295, has undergone Phase I clinical trials for solid tumors.[10][11] The results of this trial demonstrated that GSK923295 was generally well-tolerated and showed some preliminary anti-tumor activity.[10] These findings provide a strong rationale for the continued development of CENP-E inhibitors like this compound.
Future research should focus on:
-
Investigating the efficacy of this compound in a broader range of cancer models, including in vivo studies.
-
Exploring potential synergistic effects of this compound with other chemotherapeutic agents.
-
Identifying biomarkers that could predict sensitivity to CENP-E inhibition.
-
Conducting preclinical toxicology and pharmacokinetic studies to support a potential Investigational New Drug (IND) application.
Conclusion
This compound is a potent and specific inhibitor of the mitotic kinesin CENP-E, leading to a robust mitotic arrest at the metaphase-anaphase transition. This arrest activates the spindle assembly checkpoint and subsequently triggers Bax-mediated apoptosis in triple-negative breast cancer cells. The detailed understanding of its mechanism of action and the availability of robust experimental protocols make this compound a valuable tool for cell cycle research and a promising candidate for further development as an anti-cancer therapeutic. This technical guide provides a comprehensive resource for researchers and drug development professionals interested in exploring the potential of targeting CENP-E in oncology.
References
- 1. This compound inhibits triple-negative breast cancer cell proliferation and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinesin-7 CENP-E in tumorigenesis: Chromosome instability, spindle assembly checkpoint, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. embopress.org [embopress.org]
- 5. What are CENP-E inhibitors and how do they work? [synapse.patsnap.com]
- 6. Cenp-E inhibitor GSK923295: Novel synthetic route and use as a tool to generate aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
- 8. researchgate.net [researchgate.net]
- 9. Item - Analysis the role of Cdk1/Cyclin B and Bax in Mitotic Checkpoint-Induced Apoptosis - University of Leicester - Figshare [figshare.le.ac.uk]
- 10. First-time-in-human study of GSK923295, a novel antimitotic inhibitor of centromere-associated protein E (CENP-E), in patients with refractory cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
Methodological & Application
Application Notes and Protocols for Syntelin Treatment in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Syntelin is a first-in-class chemical inhibitor of the mitotic kinesin Centromere-associated protein E (CENP-E). By locking the CENP-E-microtubule interaction, this compound induces mitotic arrest, leading to the suppression of cancer cell proliferation and the induction of apoptosis.[1] Preclinical studies have demonstrated its potential as a chemotherapeutic agent, particularly in aggressive cancers such as triple-negative breast cancer (TNBC). These application notes provide a comprehensive overview of the mechanism of action of this compound and detailed protocols for its application in in vivo mouse models based on published research.
Mechanism of Action
This compound exerts its anti-tumor effects primarily by inhibiting CENP-E, a crucial motor protein for chromosome alignment during mitosis. This inhibition leads to several downstream cellular events:
-
Mitotic Arrest: this compound blocks the release of ADP from CENP-E, which locks the protein onto microtubules. This results in the syntelic attachment of sister kinetochores, where both are attached to microtubules from the same spindle pole, causing a failure in the metaphase-anaphase transition and prolonged mitotic arrest.[1]
-
Apoptosis Induction: The sustained mitotic arrest triggers the intrinsic apoptotic pathway. Specifically, this compound treatment has been shown to dramatically increase the levels of the pro-apoptotic protein Bax, leading to Bax-elicited apoptosis.[1]
-
Immune Pathway Activation: Inhibition of CENP-E can lead to the formation of micronuclei, which activates the cGAS-STING pathway, an innate immune signaling cascade. This suggests this compound may also function by converting "cold" tumors into "hot" tumors, making them more susceptible to immune responses.
The signaling pathway for this compound's mechanism of action is visualized below.
Data Presentation: In Vivo Efficacy in TNBC Xenograft Model
The following table summarizes the quantitative and qualitative outcomes of this compound treatment in a triple-negative breast cancer (TNBC) xenograft mouse model using MDA-MB-231 cells.[1]
| Parameter | Vehicle Control Group | This compound-Treated Group | Taxol-Treated Group (Positive Control) |
| Tumor Growth | Progressive tumor growth observed. | Statistically significant reduction in tumor size as measured by bioluminescent signals (p < 0.001).[1] | Statistically significant reduction in tumor size as measured by bioluminescent signals.[1] |
| Metastasis | Massive metastasis observed in the liver.[1] | Dramatic suppression of liver metastasis; significant decrease in the number of metastatic nodules (p < 0.001).[1] | Inhibition of liver metastasis observed.[1] |
| Body Weight | Progressive reduction in body weight. | Reversal of body weight reduction observed.[1] | Not specified. |
| Necrosis | Not specified. | Little to no detectable effect on the promotion of necrosis.[1] | Induces necrosis and inflammation.[1] |
Experimental Protocols
The following protocols are based on the published study of this compound in a TNBC orthotopic xenograft model.[1]
Cell Culture and Preparation
-
Cell Line: MDA-MB-231 (human triple-negative breast adenocarcinoma cell line).
-
Culture Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation for Injection:
-
Harvest cells at 80-90% confluency using trypsin-EDTA.
-
Wash the cells with sterile, serum-free culture medium or phosphate-buffered saline (PBS).
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Resuspend the cell pellet in sterile PBS or a mixture of PBS and Matrigel (1:1 v/v) to the desired concentration (e.g., 1 x 10^7 cells/mL).
-
Keep the cell suspension on ice until injection.
-
In Vivo Xenograft Model Development
-
Animal Model: Female NOD/SCID (Non-obese diabetic/severe combined immunodeficient) mice, 4-6 weeks old.
-
Tumor Implantation (Orthotopic):
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane inhalation or ketamine/xylazine IP injection).
-
Place the mouse in a dorsal recumbent position on a heated pad to maintain body temperature.
-
Shave and sterilize the abdominal area, specifically around the fourth inguinal mammary fat pad.
-
Make a small incision (3-5 mm) in the skin over the inguinal mammary fat pad.
-
Gently expose the mammary fat pad using blunt forceps.
-
Using an insulin syringe with a 27-30 gauge needle, inject 50-100 µL of the cell suspension (containing 0.5-1 x 10^6 MDA-MB-231 cells) directly into the fat pad.
-
Close the incision with surgical clips or sutures.
-
Monitor the mouse until it has fully recovered from anesthesia.
-
Palpate the injection site regularly (2-3 times per week) to monitor for tumor formation. Treatment should begin when tumors become palpable.
-
This compound Formulation and Administration
-
Dosage: The specific dosage of this compound in mg/kg for in vivo studies is not explicitly stated in the primary literature. Researchers should perform dose-response studies. For other CENP-E inhibitors like PF-2771, doses of 30-100 mg/kg have been used in mouse models.
-
Vehicle Formulation: The vehicle for this compound is not specified in the literature. A common vehicle for intraperitoneal (IP) injection of small molecules is a solution of 5-10% DMSO, 40% PEG300, and 50-55% sterile water or saline. The final formulation should be sterile-filtered.
-
Administration Protocol:
-
Once tumors are palpable, randomize mice into treatment groups (e.g., Vehicle Control, this compound, Positive Control like Taxol).
-
Administer this compound via intraperitoneal (IP) injection.
-
The treatment schedule reported is daily injections.[1]
-
Monitor the mice daily for signs of toxicity, and measure body weight and tumor volume 2-3 times per week.
-
Endpoint Analysis
-
Tumor Growth Assessment:
-
For cell lines expressing a luciferase reporter (like MDA-MB-231-luc), tumor burden can be quantified non-invasively using an in vivo imaging system (IVIS).
-
Administer D-luciferin substrate via IP injection and image the mice after 10-15 minutes.
-
Quantify the bioluminescent signal (photons/second) from the tumor region.
-
-
Metastasis Assessment:
-
At the end of the study, humanely euthanize the mice.
-
Harvest primary tumors and key organs, particularly the liver and lungs.
-
Fix the tissues in 10% neutral buffered formalin.
-
Embed the tissues in paraffin, section, and perform Hematoxylin and Eosin (H&E) staining to identify and quantify metastatic nodules.
-
-
Statistical Analysis:
-
Compare tumor growth, number of metastases, and body weight between treatment groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
A p-value of < 0.05 is typically considered statistically significant.
-
Experimental Workflow Visualization
The following diagram outlines the logical flow of the in vivo experimental protocol.
References
Application Notes and Protocols for Evaluating Syntelin-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Syntelin is a first-in-class chemical inhibitor of Centromere-Associated Protein E (CENP-E), a mitotic kinesin essential for chromosome alignment during cell division.[1] By inhibiting CENP-E, this compound induces mitotic arrest, which subsequently leads to apoptosis, particularly in cancer cells with high mitotic rates.[1][2] These application notes provide a comprehensive overview of the methods used to evaluate and quantify apoptosis induced by this compound, with a specific focus on its effects in triple-negative breast cancer (TNBC) cell lines, such as MDA-MB-213.[1]
Mechanism of this compound-Induced Apoptosis
This compound's primary mechanism of action is the inhibition of the CENP-E motor protein. This disruption of CENP-E function leads to the misalignment of chromosomes during mitosis, triggering a prolonged mitotic arrest.[2][3] This sustained arrest activates the intrinsic apoptotic pathway, characterized by a significant upregulation of the pro-apoptotic protein Bax.[1] Interestingly, in MDA-MB-231 cells, this compound has been observed to have minimal effect on the phosphorylation of the anti-apoptotic protein Bcl-2 and the activation of caspase-3, suggesting a Bax-dominant route to apoptosis.[1]
Data Presentation: Quantitative Analysis of Apoptosis
The following tables summarize representative quantitative data from various assays used to evaluate apoptosis.
Table 1: Annexin V & 7-AAD Staining of MDA-MB-231 Cells Treated with this compound
| Treatment Group | Viable Cells (Annexin V- / 7-AAD-) (%) | Early Apoptotic Cells (Annexin V+ / 7-AAD-) (%) | Late Apoptotic/Necrotic Cells (Annexin V+ / 7-AAD+) (%) | Necrotic Cells (Annexin V- / 7-AAD+) (%) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 1.8 ± 0.5 | 0.5 ± 0.2 |
| This compound (2 µM) | 60.7 ± 3.5 | 25.8 ± 2.9 | 12.1 ± 1.7 | 1.4 ± 0.6 |
Table 2: Caspase-3 Activity in MDA-MB-231 Cells Treated with this compound
| Treatment Group | Relative Caspase-3 Activity (Fold Change vs. Control) |
| Vehicle Control | 1.0 ± 0.1 |
| This compound (2 µM) | 1.2 ± 0.2 |
| Positive Control (e.g., Staurosporine) | 4.5 ± 0.4 |
Table 3: TUNEL Assay of MDA-MB-231 Cells Treated with this compound
| Treatment Group | Percentage of TUNEL-Positive Cells (%) |
| Vehicle Control | 1.8 ± 0.6 |
| This compound (2 µM) | 22.5 ± 3.1 |
| Positive Control (DNase I treated) | 98.2 ± 1.5 |
Table 4: Western Blot Densitometry Analysis of Apoptotic Proteins in MDA-MB-231 Cells Treated with this compound
| Treatment Group | Relative Bax Protein Level (Fold Change vs. Control) | Relative Bcl-2 Protein Level (Fold Change vs. Control) | Relative Cleaved Caspase-3 Level (Fold Change vs. Control) |
| Vehicle Control | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| This compound (2 µM) | 3.8 ± 0.4 | 0.9 ± 0.2 | 1.1 ± 0.2 |
Experimental Protocols and Visualizations
Detection of Apoptosis by Annexin V and 7-AAD Staining
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. 7-Aminoactinomycin D (7-AAD) is a fluorescent DNA intercalator that is excluded by cells with intact plasma membranes, thus identifying necrotic and late apoptotic cells.[1]
-
Cell Culture and Treatment: Seed MDA-MB-231 cells in 6-well plates and allow them to adhere overnight. Treat the cells with 2 µM this compound or a vehicle control for the desired time period (e.g., 24-48 hours).
-
Cell Harvesting: Gently collect both adherent and floating cells. For adherent cells, use a non-enzymatic cell dissociation solution to minimize membrane damage.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V (e.g., FITC or Apopxin-Green) and 7-AAD.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Workflow for Annexin V & 7-AAD staining.
Caspase-3 Activity Assay
This colorimetric assay measures the activity of caspase-3, an executioner caspase in apoptosis. The assay utilizes a peptide substrate that is cleaved by active caspase-3, releasing a chromophore that can be quantified spectrophotometrically.[4]
-
Cell Culture and Treatment: Culture and treat MDA-MB-231 cells with this compound as described above.
-
Cell Lysis: Lyse the cells using a chilled lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the caspase-3 substrate (e.g., DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Calculate the fold increase in caspase-3 activity relative to the vehicle control.
Workflow for Caspase-3 Activity Assay.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with fluorescently labeled dUTPs.[5]
-
Cell Preparation: Culture MDA-MB-231 cells on coverslips and treat with this compound.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with a solution containing Triton X-100.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture containing TdT and a fluorescently labeled dUTP (e.g., FITC-dUTP).
-
Washing: Wash the cells to remove unincorporated nucleotides.
-
Counterstaining: Counterstain the nuclei with a DNA dye such as DAPI.
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope.
-
Quantification: Quantify the percentage of TUNEL-positive cells.
Workflow for TUNEL Assay.
Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect and quantify changes in the expression levels of key proteins involved in apoptosis, such as Bax and Bcl-2.[6]
-
Protein Extraction: Lyse this compound-treated and control MDA-MB-231 cells and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize to the loading control to determine the relative protein expression.
Signaling pathway of this compound-induced apoptosis.
Conclusion
The methods described provide a robust framework for evaluating this compound-induced apoptosis. A multi-assay approach, combining early (Annexin V staining) and late (TUNEL assay) markers of apoptosis, along with mechanistic insights from Western blotting, is recommended for a comprehensive assessment of this compound's pro-apoptotic activity. These protocols and application notes serve as a valuable resource for researchers investigating the therapeutic potential of this compound and other CENP-E inhibitors in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Prognostic value of apoptosis in breast cancer (pT1-pT2). A TUNEL, p53, bcl-2, bag-1 and Bax immunohistochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Combining Syntelin with Other Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Syntelin is a first-in-class small molecule inhibitor of Centromere-associated protein E (CENP-E), a kinesin-like motor protein essential for chromosome congression during mitosis.[1][2] By locking the CENP-E-microtubule interaction and blocking ADP release, this compound induces mitotic arrest, leading to apoptosis in cancer cells.[1][2] Preclinical studies have demonstrated its efficacy as a monotherapy in triple-negative breast cancer (TNBC) models, where it inhibits cell proliferation and metastasis.[1] A key finding is that this compound promotes apoptosis over necrosis, suggesting a favorable profile for minimizing inflammation during chemotherapy.[1][2]
While this compound has shown promise as a single agent, a compelling strategy in cancer therapy is the use of combination regimens to enhance efficacy, overcome resistance, and reduce toxicity. Although direct preclinical or clinical studies on combining this compound with other chemotherapy agents are not yet extensively published, the mechanism of action of CENP-E inhibitors suggests a strong potential for synergistic interactions with other classes of anti-cancer drugs, particularly microtubule-targeting agents. This document provides a framework for researchers to explore such combinations, including potential signaling pathways, detailed experimental protocols, and data presentation guidelines.
Mechanism of Action and Rationale for Combination Therapy
This compound's primary target, CENP-E, plays a critical role in the alignment of chromosomes at the metaphase plate. Inhibition of CENP-E by this compound leads to syntelic attachment of sister kinetochores, where both are attached to microtubules from the same spindle pole.[1][2] This activates the spindle assembly checkpoint (SAC), causing a prolonged mitotic arrest. If the arrest is sufficiently long, the cell undergoes apoptosis, a programmed cell death.
The rationale for combining this compound with other chemotherapeutic agents is based on the principle of targeting different stages of the cell cycle or distinct cellular pathways to achieve a synergistic or additive anti-tumor effect. For instance, combining a mitotic inhibitor like this compound with agents that cause DNA damage or inhibit DNA synthesis could lead to enhanced cancer cell killing.
A particularly promising combination strategy is with microtubule-targeting agents (e.g., taxanes and vinca alkaloids). While these agents also disrupt mitosis, their mechanisms are distinct from CENP-E inhibition. Research on other CENP-E inhibitors, such as GSK923295, has shown that their combination with microtubule poisons can potentiate cell death and suppress tumor growth in breast cancer models.[3] This synergy may arise from the creation of a mitotic state that is more difficult for cancer cells to overcome, leading to mitotic catastrophe and subsequent apoptosis.[4]
Signaling Pathways
The primary signaling pathway affected by this compound is the mitotic checkpoint pathway.
Caption: Signaling pathway of this compound-induced mitotic arrest and apoptosis.
Quantitative Data Summary
While data on this compound in combination with other agents is not yet available, the following table summarizes the single-agent activity of this compound in comparison to Taxol in a preclinical TNBC model. This data can serve as a baseline for designing and evaluating combination studies.
| Cell Line | Treatment (2 µM) | Time (hours) | Proliferation Inhibition (%) vs. Control | Reference |
| MDA-MB-231 | This compound | 12 | ~50 | [1] |
| MDA-MB-231 | Taxol | 12 | ~50 | [1] |
| MDA-MB-231 | This compound | 15 | ~60 | [1] |
| MDA-MB-231 | Taxol | 15 | ~60 | [1] |
| In Vivo Model | Treatment | Outcome | Result | Reference |
| MDA-MB-231 Xenograft | This compound | Tumor Growth | Significant reduction in bioluminescent signals | [1] |
| MDA-MB-231 Xenograft | Taxol | Tumor Growth | Significant reduction in bioluminescent signals | [1] |
| MDA-MB-231 Xenograft | This compound | Liver Metastasis | Significantly decreased number of metastatic nodules | [1] |
| MDA-MB-231 Xenograft | Taxol | Liver Metastasis | Inhibited liver metastasis | [1] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound alone and in combination with other chemotherapy agents on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium
-
96-well plates
-
This compound
-
Chemotherapy agent(s) of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO[5]
-
Microplate spectrophotometer[5]
Procedure:
-
Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.[5]
-
Prepare serial dilutions of this compound and the other chemotherapy agent(s) in culture medium.
-
Treat the cells with this compound alone, the other agent(s) alone, and in combination at various ratios. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 72 hours.[5]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Measure the absorbance at 570 nm using a microplate spectrophotometer.[5]
-
Calculate the IC50 values and use software such as CompuSyn to determine the combination index (CI) to assess for synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Caption: Workflow for the in vitro cytotoxicity (MTT) assay.
In Vivo Xenograft Studies
This protocol outlines a general procedure for evaluating the efficacy of this compound in combination with another chemotherapy agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Cancer cell line (e.g., MDA-MB-231)
-
Matrigel (optional)
-
This compound and other chemotherapy agent(s)
-
Calipers for tumor measurement
-
Animal housing and care facilities
Procedure:
-
Subcutaneously inject cancer cells (e.g., 5 x 10^6 MDA-MB-231 cells) into the flank of each mouse.[6]
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups:
-
Vehicle control
-
This compound alone
-
Chemotherapy agent alone
-
This compound + Chemotherapy agent
-
-
Administer the treatments according to a predetermined schedule and dosage.
-
Measure tumor volume and mouse body weight two to three times per week.[6]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Analyze the data to determine the effect of the combination therapy on tumor growth inhibition.
Caption: Workflow for an in vivo xenograft study.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is used to quantify apoptosis in cancer cells following treatment with this compound and a combination agent.
Materials:
-
Cancer cell line
-
6-well plates
-
This compound and other chemotherapy agent(s)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the drug combinations for a specified period (e.g., 24-48 hours).
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[7]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[8]
-
Incubate for 15 minutes at room temperature in the dark.[8][9]
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Caption: Workflow for the apoptosis assay using Annexin V/PI staining.
Conclusion
This compound, as a potent and specific inhibitor of CENP-E, holds significant promise in cancer therapy. While further research is needed, the mechanistic rationale and supporting evidence from other CENP-E inhibitors strongly suggest that combining this compound with other chemotherapy agents, particularly microtubule-targeting drugs, could be a highly effective therapeutic strategy. The protocols and guidelines provided in these application notes offer a comprehensive framework for researchers to systematically investigate and validate novel this compound-based combination therapies, with the ultimate goal of improving patient outcomes.
References
- 1. This compound inhibits triple-negative breast cancer cell proliferation and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. CENP-E inhibition induces chromosomal instability and synergizes with diverse microtubule-targeting agents in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CENPE Inhibition Leads to Mitotic Catastrophe and DNA Damage in Medulloblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4.3. MTT Assay for Cell Viability [bio-protocol.org]
- 6. In vivo tumor studies [bio-protocol.org]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Syntelin in Kinetochore-Microtubule Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Syntelin is a potent and selective, first-in-class chemical inhibitor of the centromere-associated protein E (CENP-E), a crucial kinesin motor protein involved in orchestrating the precise attachment of chromosomes to the mitotic spindle.[1][2] By arresting the motor activity of CENP-E, this compound offers a powerful tool to dissect the intricate mechanisms governing kinetochore-microtubule interactions, mitotic checkpoint signaling, and chromosome segregation. These application notes provide detailed protocols for utilizing this compound to investigate these fundamental cellular processes, offering valuable insights for basic research and the development of novel anti-cancer therapeutics.
This compound functions by locking the CENP-E motor domain in an ADP-bound state on the microtubule, which prevents its translocation and leads to syntelic attachments, where both sister kinetochores are attached to microtubules from the same spindle pole.[1][2] This action induces mitotic arrest and can ultimately lead to apoptosis in proliferating cells, making CENP-E an attractive target for cancer therapy.[2]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the activity and effects of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Reference |
| IC50 for CENP-E Motility | 160 nM | [1] |
Table 2: Cellular Effects of this compound Treatment
| Cell Line | Treatment Concentration | Effect | Percentage of Cells with Misaligned Chromosomes | Reference |
| HeLa | Not Specified | Increased frequency of misaligned chromosomes | 31.7 ± 6.8% | [1] |
| MDA-MB-231 | 2 µM | Significant increase in cells with misaligned chromosomes | 33 ± 4.2% | [2][3] |
| MDA-MB-231 | 2 µM | Blockage of metaphase-anaphase transition | Control: <35 min, this compound-treated: >70 min | [3] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability and Proliferation using MTT Assay
This protocol outlines the use of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the effect of this compound on the viability and proliferation of cancer cell lines.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend cells in complete culture medium.
-
Determine cell density using a hemocytometer or automated cell counter.
-
Seed 1 x 10^4 cells per well in a 96-well plate in a final volume of 100 µL.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the highest this compound concentration).
-
Incubate the plate for the desired treatment duration (e.g., 12, 24, 48, 72 hours).
-
-
MTT Assay:
-
After the incubation period, carefully remove the medium from each well.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.
-
Carefully aspirate the MTT solution.
-
Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Protocol 2: Analysis of Kinetochore-Microtubule Attachments by Immunofluorescence
This protocol describes the use of immunofluorescence microscopy to visualize the effects of this compound on chromosome alignment and kinetochore-microtubule attachments.
Materials:
-
Cells grown on coverslips
-
This compound
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., anti-α-tubulin for microtubules, anti-CENP-A or CREST for kinetochores)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (for DNA staining)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on sterile glass coverslips in a petri dish or multi-well plate.
-
Allow cells to grow to the desired confluency.
-
Treat cells with this compound at the desired concentration and for the appropriate duration to induce mitotic arrest (e.g., 2 µM for 12-16 hours).
-
-
Fixation and Permeabilization:
-
Wash the cells twice with pre-warmed PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking and Antibody Staining:
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Incubate the cells with primary antibodies diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
DNA Staining and Mounting:
-
Stain the DNA by incubating the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using antifade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images of mitotic cells, focusing on chromosome alignment at the metaphase plate and the structure of the mitotic spindle.
-
Analyze the images to quantify the percentage of cells with misaligned chromosomes and to observe the nature of kinetochore-microtubule attachments.
-
Protocol 3: Live-Cell Imaging of Mitotic Progression
This protocol enables the real-time visualization of the effects of this compound on the dynamics of mitosis.
Materials:
-
Cell line stably expressing a fluorescently tagged protein marking a mitotic structure (e.g., H2B-GFP for chromosomes, or α-tubulin-RFP for microtubules).
-
Glass-bottom imaging dishes or plates.
-
Live-cell imaging microscope equipped with an environmental chamber (to maintain 37°C and 5% CO2).
-
This compound.
-
CO2-independent imaging medium (optional).
Procedure:
-
Cell Seeding:
-
Seed the fluorescently labeled cells in a glass-bottom imaging dish at a density that will allow for visualization of individual mitotic events.
-
Allow the cells to adhere and grow for at least 24 hours.
-
-
Microscope Setup:
-
Pre-warm the microscope's environmental chamber to 37°C and ensure a 5% CO2 supply.
-
Place the imaging dish on the microscope stage and allow it to equilibrate.
-
-
This compound Treatment and Imaging:
-
Just before imaging, replace the culture medium with fresh, pre-warmed medium containing the desired concentration of this compound. Alternatively, add a concentrated stock of this compound directly to the dish. Include a vehicle control.
-
Identify cells in the early stages of mitosis (e.g., prophase) and begin time-lapse imaging.
-
Acquire images at appropriate time intervals (e.g., every 2-5 minutes) for several hours to capture the entire mitotic process.
-
-
Data Analysis:
-
Analyze the resulting time-lapse movies to determine the duration of mitosis (from nuclear envelope breakdown to anaphase onset).
-
Observe and record any abnormalities in chromosome congression, alignment, and segregation in this compound-treated cells compared to controls.
-
Visualizations
Signaling and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound on CENP-E.
Caption: General experimental workflow for studying this compound.
References
Application Notes and Protocols for Syntelin Drug Sensitivity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Syntelin is a novel small molecule inhibitor targeting Centromere-Associated Protein E (CENP-E), a crucial kinesin motor protein involved in mitotic progression. By disrupting the function of CENP-E, this compound induces mitotic arrest and subsequent apoptosis in proliferating cells, making it a promising candidate for cancer therapy, particularly in aggressive cancers like triple-negative breast cancer (TNBC).[1] These application notes provide detailed protocols for assessing the sensitivity of cancer cell lines to this compound using two common in vitro methods: the colorimetric MTT assay and the luminescent CellTiter-Glo® assay.
Mechanism of Action: this compound and the CENP-E Signaling Pathway
CENP-E plays a critical role in the alignment of chromosomes at the metaphase plate and in the satisfaction of the spindle assembly checkpoint (SAC). It functions as a plus-end directed motor that captures and transports chromosomes along microtubules. This compound is a first-in-class chemical inhibitor of CENP-E that allosterically inhibits its ATPase activity. This inhibition locks CENP-E onto the microtubule, preventing its motor function and leading to syntelic attachment of sister kinetochores, where both are attached to microtubules from the same spindle pole. This aberrant attachment activates the SAC, causing a prolonged mitotic arrest and ultimately leading to apoptotic cell death.
Caption: this compound's inhibition of CENP-E ATPase activity.
Experimental Protocols
Prior to initiating drug sensitivity assays, it is crucial to optimize cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.[2]
Materials:
-
This compound (dissolved in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at the predetermined optimal density in 100 µL of complete medium per well.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium. A starting range of 1 nM to 10 µM is recommended, though this may need to be optimized for your specific cell line.[3]
-
Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells, providing a highly sensitive measure of cell viability.[4][5][6]
Materials:
-
This compound (dissolved in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow the same procedure as for the MTT assay, using opaque-walled plates to prevent signal cross-talk.
-
-
Drug Treatment:
-
Prepare and add this compound dilutions as described for the MTT assay.
-
Incubate for the desired exposure time.
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature.
-
Reconstitute the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Equilibrate the 96-well plate to room temperature for approximately 30 minutes.[7]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
-
Signal Generation and Measurement:
Data Presentation and Analysis
The results of drug sensitivity assays are typically presented as dose-response curves, from which key parameters like IC50 (the concentration of a drug that inhibits a biological process by 50%) and AUC (Area Under the Curve) are calculated.[8][9][10]
Data Summary Tables:
Quantitative data should be summarized in clear and structured tables for easy comparison across different cell lines or experimental conditions.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Histology | This compound IC50 (nM) ± SD |
| MDA-MB-231 | Breast (TNBC) | 35.2 ± 4.5 |
| HeLa | Cervical | 42.8 ± 6.1 |
| A549 | Lung | 55.1 ± 7.3 |
| HCT116 | Colon | 28.9 ± 3.9 |
Table 2: Comparison of Drug Sensitivity Metrics for this compound and a Reference Compound
| Compound | Cell Line | IC50 (nM) | AUC | Emax |
| This compound | MDA-MB-231 | 35.2 | 0.25 | 0.15 |
| HeLa | 42.8 | 0.31 | 0.20 | |
| Paclitaxel | MDA-MB-231 | 5.8 | 0.12 | 0.05 |
| HeLa | 8.2 | 0.18 | 0.08 |
Emax represents the maximum effect of the drug (fraction of viable cells at the highest concentration).
Experimental Workflow and Logical Relationships
The overall workflow for determining this compound drug sensitivity can be visualized as follows:
Caption: Workflow for this compound drug sensitivity testing.
References
- 1. This compound inhibits triple-negative breast cancer cell proliferation and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Initial Testing of the CENP-E Inhibitor GSK923295Aby the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 5. ch.promega.com [ch.promega.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. OUH - Protocols [ous-research.no]
- 8. Metrics other than potency reveal systematic variation in responses to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. SYSTEMATIC ASSESSMENT OF ANALYTICAL METHODS FOR DRUG SENSITIVITY PREDICTION FROM CANCER CELL LINE DATA - PMC [pmc.ncbi.nlm.nih.gov]
Syntelin: A Potent Tool for Cell Synchronization in Metaphase
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Syntelin is a first-in-class, potent, and specific chemical inhibitor of Centromere-associated protein E (CENP-E), a crucial mitotic kinesin.[1] By targeting CENP-E, this compound effectively arrests cells in the metaphase stage of mitosis. This property makes it an invaluable tool for a wide range of research applications, from fundamental cell cycle studies to the development of novel anti-cancer therapeutics. These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in achieving highly synchronized cell populations for various downstream analyses.
Mechanism of Action
CENP-E is a kinesin-7 motor protein that plays a critical role in chromosome alignment at the metaphase plate and the proper functioning of the spindle assembly checkpoint. This compound exerts its effect by locking the CENP-E-microtubule interaction and inhibiting the release of ADP.[1] This action leads to a state of syntelic attachment, where both sister kinetochores are attached to microtubules originating from the same spindle pole. This aberrant attachment activates the spindle assembly checkpoint, preventing the cell from progressing to anaphase and resulting in a robust metaphase arrest.[1]
Applications
-
Cell Cycle Studies: Synchronizing cells in metaphase allows for the detailed investigation of proteins and cellular processes specific to this stage of the cell cycle.
-
High-Content Screening: A synchronized cell population provides a uniform background for screening compound libraries for their effects on mitosis.
-
Drug Discovery: As an anti-mitotic agent, this compound serves as a valuable tool in the discovery and characterization of new cancer therapeutics that target cell division.
-
Chromosome Analysis: Metaphase-arrested cells are ideal for preparing chromosome spreads for karyotyping and other cytogenetic analyses.
Quantitative Data Summary
The following table summarizes the effective concentrations and observed effects of this compound in the MDA-MB-231 triple-negative breast cancer cell line. Researchers should note that optimal conditions may vary with other cell types and experimental setups.
| Parameter | Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| Inhibition of Cell Proliferation | MDA-MB-231 | 2 µM | 12–15 hours | Significant inhibition of cell proliferation compared to control. | [1] |
| Mitotic Blockage | MDA-MB-231 | Not Specified | > 70 minutes | Cells remain in metaphase, indicating a blockage of the metaphase-anaphase transition. | [2] |
Experimental Protocols
Protocol 1: General Cell Synchronization in Metaphase using this compound
This protocol provides a general guideline for synchronizing cultured mammalian cells in metaphase using this compound. Optimization of concentration and incubation time is recommended for each specific cell line and experimental goal.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium appropriate for the cell line
-
Cultured mammalian cells (approximately 60-70% confluent)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells in a culture vessel of choice and allow them to adhere and grow to 60-70% confluency.
-
This compound Treatment:
-
Prepare the desired final concentration of this compound by diluting the stock solution in a complete culture medium. A starting concentration of 2 µM is recommended based on studies with MDA-MB-231 cells.[1]
-
Aspirate the old medium from the cells and replace it with the this compound-containing medium.
-
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator. The optimal incubation time for metaphase arrest will vary between cell lines but can range from 12 to 24 hours. It is advisable to perform a time-course experiment to determine the peak of the mitotic index.
-
Harvesting Mitotic Cells (Mitotic Shake-off):
-
Gently tap the side of the culture vessel to dislodge the loosely attached mitotic cells.
-
Carefully collect the medium containing the detached cells.
-
Centrifuge the collected medium at a low speed (e.g., 200 x g) for 5 minutes to pellet the cells.
-
Wash the cell pellet with PBS.
-
-
Verification of Metaphase Arrest: The synchronization efficiency can be verified by methods such as:
-
Microscopy: Staining with a DNA dye (e.g., DAPI) to visualize condensed chromosomes aligned at the metaphase plate.
-
Flow Cytometry: Staining with a DNA dye (e.g., propidium iodide) to analyze the cell cycle distribution. Metaphase-arrested cells will show a 4N DNA content.
-
Western Blotting: Probing for mitotic markers such as phosphorylated Histone H3 (Ser10).
-
Protocol 2: Preparation of Metaphase Spreads from this compound-Arrested Cells
This protocol describes how to prepare chromosome spreads from cells synchronized in metaphase using this compound.
Materials:
-
This compound-arrested cells (from Protocol 1)
-
Hypotonic solution (e.g., 0.075 M KCl)
-
Fixative solution (e.g., 3:1 methanol:acetic acid, freshly prepared)
-
Microscope slides (cleaned and chilled)
-
Water bath (37°C)
Procedure:
-
Harvesting and Hypotonic Treatment:
-
Harvest the metaphase-arrested cells as described in Protocol 1.
-
Resuspend the cell pellet in pre-warmed (37°C) hypotonic solution.
-
Incubate at 37°C for 10-15 minutes.
-
-
Fixation:
-
Centrifuge the cells at 200 x g for 5 minutes.
-
Carefully remove the supernatant, leaving a small amount of liquid to avoid disturbing the pellet.
-
Gently resuspend the cells in the remaining liquid.
-
Add fresh, ice-cold fixative dropwise while gently vortexing.
-
Incubate at room temperature for 20 minutes.
-
Repeat the centrifugation and fixation steps two more times.
-
-
Slide Preparation:
-
After the final wash, resuspend the cell pellet in a small volume of fresh fixative.
-
Drop the cell suspension from a height onto chilled, clean microscope slides.
-
Allow the slides to air dry.
-
-
Staining and Analysis: The prepared chromosome spreads can now be stained with various banding techniques (e.g., Giemsa staining) for karyotype analysis.
Visualizations
References
Application of Syntelin in High-Throughput Screening for Novel Mitotic Inhibitors
Introduction
Syntelin is a potent and specific small-molecule inhibitor of Centromere-associated protein E (CENP-E), a kinesin-like motor protein essential for chromosome alignment during mitosis.[1] By disrupting the function of CENP-E, this compound induces mitotic arrest, leading to apoptosis in rapidly dividing cells.[2][3][4] This mechanism of action makes this compound and other CENP-E inhibitors promising candidates for cancer chemotherapy, particularly for aggressive tumors like triple-negative breast cancer.[4][5] High-throughput screening (HTS) plays a pivotal role in the discovery of novel drug candidates.[6][7] This application note provides a detailed protocol for a cell-based high-throughput screen to identify novel mitotic inhibitors using this compound as a reference compound. The described assay is designed for robustness and scalability, making it suitable for screening large compound libraries.
Principle of the Assay
This high-throughput screening assay is designed to identify compounds that induce apoptosis in cancer cells by disrupting mitosis. The assay utilizes a luminescent-based method to quantify caspase-3/7 activity, a key indicator of apoptosis. Compounds that inhibit essential mitotic proteins, such as CENP-E, will cause prolonged mitotic arrest, which in turn triggers the apoptotic cascade. This compound is used as a positive control in this assay to validate assay performance and to provide a benchmark for the potency of newly identified hits. The workflow is optimized for a 384-well plate format to maximize throughput.
Signaling Pathway of this compound-Induced Mitosis and Apoptosis
Caption: this compound inhibits CENP-E, leading to mitotic arrest and subsequent apoptosis.
Experimental Protocols
Materials and Reagents
-
Cell Line: MDA-MB-231 (human breast adenocarcinoma) or other suitable cancer cell line with high proliferative rates.
-
Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.
-
Assay Plates: 384-well, white, solid-bottom tissue culture-treated plates.
-
Compound Plates: 384-well polypropylene plates for compound dilution.
-
Reagents:
-
This compound (positive control)
-
DMSO (vehicle control)
-
Caspase-Glo® 3/7 Assay System (Promega) or similar.
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
High-Throughput Screening Workflow
References
- 1. CENP-E inhibition induces chromosomal instability and synergizes with diverse microtubule-targeting agents in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are CENP-E inhibitors and how do they work? [synapse.patsnap.com]
- 3. CENPE Inhibition Leads to Mitotic Catastrophe and DNA Damage in Medulloblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits triple-negative breast cancer cell proliferation and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits triple-negative breast cancer cell proliferation and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Syntelin Concentration for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Syntelin concentration in their cell culture experiments. This compound is a first-in-class chemical inhibitor of the mitotic kinesin Centromere-associated protein E (CENP-E). By inhibiting CENP-E, this compound disrupts the proper alignment of chromosomes during mitosis, leading to mitotic arrest and subsequent cell death in rapidly dividing cells, making it a compound of interest in cancer research.[1][2]
This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a chemical inhibitor of Centromere-associated protein E (CENP-E), a kinesin-like motor protein essential for chromosome alignment during cell division.[1] this compound blocks the release of ADP from CENP-E, which locks the protein's interaction with microtubules.[3] This interference prevents the proper alignment of chromosomes at the metaphase plate, activating the spindle assembly checkpoint (SAC) and causing a prolonged mitotic arrest, which can ultimately lead to apoptosis (programmed cell death).[1][2]
Q2: What is a good starting concentration for this compound in my cell line?
A2: A general starting point for a dose-response experiment with a new compound is to test a wide range of concentrations, often from nanomolar to micromolar. For this compound, a previously published study used a concentration of 2 µM on MDA-MB-231 triple-negative breast cancer cells.[3] For other CENP-E inhibitors like GSK923295, IC50 values have been reported in the nanomolar range for various cancer cell lines (see Table 1). Therefore, a pilot experiment covering a range from 10 nM to 10 µM is a reasonable starting point.
Q3: How long should I incubate my cells with this compound?
A3: The optimal incubation time will vary depending on the cell line and the experimental endpoint. For dose-response assays measuring cell viability, a common incubation period is 48 to 72 hours. One study on MDA-MB-231 cells showed significant inhibition of cell proliferation after 12-15 hours of treatment with this compound.[3] It is recommended to perform a time-course experiment to determine the optimal endpoint for your specific cell line and experimental goals.
Q4: How do I know if this compound is causing mitotic arrest in my cells?
A4: Mitotic arrest can be observed by an increased percentage of cells in the G2/M phase of the cell cycle, which can be quantified by flow cytometry analysis of DNA content. Morphologically, cells arrested in mitosis will appear rounded up. You can also visualize chromosome misalignment using fluorescence microscopy by staining for DNA (e.g., with DAPI) and microtubules (e.g., with an anti-tubulin antibody). Cells treated with a CENP-E inhibitor will often show bipolar spindles with most chromosomes aligned at the metaphase plate, but a few chromosomes will remain near the spindle poles.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the optimization of this compound concentration.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Cell Death Even at Low Concentrations | - The cell line is highly sensitive to CENP-E inhibition.- The initial seeding density is too low.- The incubation time is too long. | - Lower the concentration range in your dose-response experiment.- Optimize the initial cell seeding density to ensure a healthy cell population at the start of the experiment.- Perform a time-course experiment to determine a shorter, more appropriate incubation time. |
| No or Low Efficacy at High Concentrations | - The cell line may be resistant to CENP-E inhibition.- The this compound stock solution may have degraded.- Insufficient incubation time. | - Confirm the expression of CENP-E in your cell line.- Prepare a fresh stock solution of this compound and store it properly, protected from light and at the recommended temperature.- Increase the incubation time and perform a time-course experiment. |
| High Variability Between Replicates | - Inconsistent cell seeding.- Pipetting errors during drug dilution or addition.- "Edge effects" in the multi-well plate. | - Ensure a homogenous single-cell suspension before seeding.- Calibrate pipettes regularly and use a consistent technique for all additions.- Avoid using the outer wells of the plate for experimental samples; instead, fill them with sterile PBS or media to maintain humidity. |
| Cells Escape Mitotic Arrest (Mitotic Slippage) | - The concentration of this compound is not optimal.- The cell line has a weak spindle assembly checkpoint. | - Perform a careful dose-response analysis to find the optimal concentration that maintains mitotic arrest.- Monitor cells over a longer time course using live-cell imaging to observe the duration of mitotic arrest and the frequency of slippage. |
| Precipitate Forms in the Media After Adding this compound | - The final concentration of the solvent (e.g., DMSO) is too high.- this compound has low solubility in the culture medium. | - Ensure the final solvent concentration is typically below 0.5%.- Prepare intermediate dilutions of the this compound stock in serum-free media before adding to the wells. |
Quantitative Data Summary
Due to the limited availability of published IC50 values for this compound across a wide range of cell lines, this table includes data for the well-characterized CENP-E inhibitor GSK923295 to provide a reference for expected potency. Researchers should determine the specific IC50 for their cell line of interest using the protocol provided below.
Table 1: Reported IC50/EC50 Values for CENP-E Inhibitors in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50/EC50 |
| This compound | MDA-MB-231 | Triple-Negative Breast Cancer | 2 µM (used concentration)[3] |
| GSK923295 | Average of 19 cell lines | Neuroblastoma | 41 nM (average IC50)[5] |
| GSK923295 | SW48 | Colon Cancer | 17.2 nM (IC50)[5] |
| GSK923295 | RKO (BRAF mutant) | Colon Cancer | 55.6 nM (IC50)[5] |
| GSK923295 | SW620 (KRAS mutant) | Colon Cancer | 42 nM (IC50)[5] |
| GSK923295 | HCT116 (KRAS mutant) | Colon Cancer | 51.9 nM (IC50)[5] |
| GSK923295 | DAOY | Medulloblastoma | 12 nM (EC50 at 72h)[6] |
| GSK923295 | ONS-76 | Medulloblastoma | 14 nM (EC50 at 72h)[6] |
Experimental Protocol: Determining the Optimal Concentration (IC50) of this compound using an MTT Assay
This protocol provides a detailed methodology for a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells per well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
This compound Treatment:
-
Prepare a series of this compound dilutions in complete culture medium at 2x the final desired concentrations. A common approach is to use a 10-point two-fold or three-fold serial dilution.
-
Carefully remove the medium from the wells and add 100 µL of the various this compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent, e.g., DMSO) and untreated control wells.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals.
-
Carefully aspirate the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.
-
Visualizations
Experimental Workflow for this compound Concentration Optimization
Caption: Workflow for determining the optimal concentration of this compound.
CENP-E Signaling Pathway in Mitosis
Caption: Simplified CENP-E signaling pathway and the action of this compound.
References
- 1. An optimized protocol for in vitro and in cellulo structural determination of the multi-tRNA synthetase complex by cross-linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are CENP-E inhibitors and how do they work? [synapse.patsnap.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Cenp-E inhibitor GSK923295: Novel synthetic route and use as a tool to generate aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CENPE Inhibition Leads to Mitotic Catastrophe and DNA Damage in Medulloblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Syntelin In Vitro Solubility and Stability Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges related to the solubility and stability of Syntelin in in vitro experimental settings.
General Guidance
This compound is identified as a first-in-class chemical inhibitor of CENP-E, a mitotic kinesin, and has been studied for its potential in triple-negative breast cancer chemotherapy.[1][2] While specific public data on the solubility and stability of this compound is limited, this guide provides general best practices and troubleshooting strategies for small molecules and peptides in in vitro assays, which can be applied to this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution appears cloudy or has visible precipitates immediately after preparation. What should I do?
A1: This indicates that the solubility limit of this compound has been exceeded in the chosen solvent or conditions.
-
Initial Checks:
-
Verify Calculations: Double-check all calculations for molarity and dilution.
-
Solvent Purity: Ensure the solvent is of high purity and has not been contaminated.
-
-
Troubleshooting Steps:
-
Sonication/Vortexing: Gently sonicate or vortex the solution. This can help dissolve small particles.
-
Warming: Gently warm the solution (e.g., to 37°C). Some compounds are more soluble at higher temperatures. However, be cautious as heat can also degrade the compound.
-
Change Solvent: If precipitation persists, consider using a different solvent. For many organic small molecules, solvents like DMSO or DMF are used to create concentrated stock solutions.
-
Adjust pH: The solubility of compounds with ionizable groups can be highly pH-dependent. Try adjusting the pH of the buffer.
-
Lower Concentration: Prepare a less concentrated stock solution. It is often better to have a clear, lower-concentration stock than a precipitated, inaccurate one.
-
Q2: this compound precipitates when I add it to my cell culture medium. How can I prevent this?
A2: Precipitation in aqueous media is a common issue when diluting a compound from a concentrated organic stock solution.
-
Potential Causes:
-
Poor Aqueous Solubility: The final concentration in the medium may be above this compound's aqueous solubility limit.
-
Salt Effects: Components in the cell culture medium, such as salts and proteins, can affect the solubility of the compound.[3][4][5]
-
Temperature Shift: Moving from a room temperature stock solution to a 37°C incubator can cause precipitation.[4][5]
-
-
Troubleshooting Strategies:
-
Increase Final Volume: Dilute the stock solution into a larger volume of medium to keep the final concentration of the organic solvent (e.g., DMSO) low (typically <0.5%).
-
Stepwise Dilution: Perform serial dilutions in the medium rather than a single large dilution.
-
Pre-warm Medium: Ensure the cell culture medium is at the experimental temperature before adding the this compound stock solution.
-
Use of Excipients: For formulation development, excipients like cyclodextrins or surfactants can be used to improve solubility.[6][7][8][9][10]
-
Q3: How should I prepare and store this compound stock solutions to ensure stability?
A3: Proper preparation and storage are critical for maintaining the integrity of your compound.
-
Preparation Best Practices:
-
Use High-Purity Solvents: Use anhydrous, high-purity solvents like DMSO or DMF for preparing the initial stock solution.[11]
-
Inert Atmosphere: For compounds prone to oxidation, consider preparing the solution under an inert gas (e.g., nitrogen or argon).[12]
-
Accurate Concentration: Prepare a concentrated stock solution to minimize the volume added to your experimental system.[11]
-
-
Storage Recommendations:
-
Aliquot: Store the stock solution in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[12][13]
-
Temperature: For long-term storage, keep lyophilized peptide or small molecule at -20°C or -80°C.[12][13] Store stock solutions at -20°C or -80°C.
-
Light Protection: Protect the solution from light by using amber vials or by wrapping the vials in foil.[14]
-
Moisture Prevention: Ensure vials are tightly sealed to prevent moisture absorption, which can degrade the compound.[14] Before opening, allow the vial to equilibrate to room temperature to prevent condensation.[12][13]
-
Q4: I am seeing a decrease in the activity of this compound in my assays over time. Could this be a stability issue?
A4: Yes, a loss of activity often points to compound degradation.
-
Factors Affecting Stability in Solution:
-
Hydrolysis: The compound may be susceptible to hydrolysis in aqueous solutions.
-
Oxidation: Compounds with certain functional groups can be prone to oxidation.[12][15]
-
pH: The pH of the solution can significantly impact the stability of a compound.[15][16]
-
Temperature: Higher temperatures generally accelerate degradation.[15][16][17]
-
Light Exposure: Photodegradation can occur with light-sensitive compounds.[16]
-
-
Troubleshooting and Verification:
-
Prepare Fresh Solutions: Always prepare fresh working solutions from a properly stored stock for each experiment.
-
Perform a Stability Study: Analyze the concentration of the compound in your working solution over the time course of your experiment using a method like HPLC.
-
Control for Solvent Effects: Ensure the solvent itself is not affecting the assay. Run a vehicle control.
-
Quantitative Data Summary
Since specific solubility and stability data for this compound are not publicly available, the following tables provide an example of how such data would be presented for a hypothetical small molecule.
Table 1: Hypothetical Solubility of "Compound X" in Common Solvents
| Solvent | Solubility at 25°C (mg/mL) | Appearance |
| Water | < 0.1 | Insoluble |
| PBS (pH 7.4) | < 0.1 | Insoluble |
| Ethanol | 5 | Clear Solution |
| Methanol | 10 | Clear Solution |
| DMSO | > 50 | Clear Solution |
| DMF | > 50 | Clear Solution |
Table 2: Hypothetical Stability of "Compound X" in Solution at 4°C
| Solvent | Time (Days) | Purity by HPLC (%) |
| DMSO | 0 | 99.5 |
| 7 | 99.4 | |
| 30 | 99.1 | |
| PBS (pH 7.4) | 0 | 99.5 |
| 1 | 95.2 | |
| 7 | 85.1 |
Experimental Protocols
Protocol 1: General Method for Assessing Solubility
-
Preparation of Stock Solution:
-
Accurately weigh a small amount of this compound powder (e.g., 1-5 mg).
-
Add a small, precise volume of the primary solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex and sonicate if necessary to fully dissolve the compound.
-
-
Serial Dilution in Aqueous Buffer:
-
Prepare a series of dilutions of the stock solution into the aqueous buffer of interest (e.g., PBS, cell culture medium).
-
Start from a concentration well above the expected solubility and serially dilute.
-
-
Equilibration and Observation:
-
Incubate the dilutions at the desired temperature (e.g., 25°C or 37°C) for a set period (e.g., 2-24 hours) to allow for equilibration.
-
Visually inspect each dilution for any signs of precipitation or cloudiness against a dark background. The highest concentration that remains a clear solution is the approximate solubility.
-
-
(Optional) Quantitative Analysis:
-
For a more precise measurement, centrifuge the equilibrated solutions to pellet any precipitate.
-
Measure the concentration of the compound in the supernatant using a suitable analytical method like UV-Vis spectroscopy or HPLC.
-
Protocol 2: General Method for Assessing In Vitro Stability
-
Solution Preparation:
-
Prepare a solution of this compound in the desired buffer or medium at a relevant experimental concentration.
-
Also prepare a control solution in a stable solvent like DMSO.
-
-
Time-Course Incubation:
-
Incubate the solutions under the conditions of the experiment (e.g., 37°C, 5% CO2).
-
Take aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Immediately freeze the aliquots at -80°C to halt any further degradation until analysis.
-
-
Analytical Measurement:
-
Thaw the samples and analyze the concentration of the intact this compound using a stability-indicating method, typically HPLC.
-
An HPLC method is considered stability-indicating if it can separate the parent compound from its degradation products.
-
-
Data Analysis:
-
Plot the percentage of the initial concentration of this compound remaining versus time.
-
From this plot, the rate of degradation and the half-life of the compound under the tested conditions can be determined.
-
Visualizations
References
- 1. This compound inhibits triple-negative breast cancer cell proliferation and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits triple-negative breast cancer cell proliferation and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Culture Academy [procellsystem.com]
- 4. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Influence of excipients on solubility and dissolution of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs [mdpi.com]
- 8. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 9. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 10. asiapharmaceutics.info [asiapharmaceutics.info]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Stock Solution Stability in MTBE Solvent: How to Prevent Degradation and Preserve Sample Integrity | Separation Science [sepscience.com]
- 15. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A study on in vitro degradation behavior of a poly(glycolide-co-L-lactide) monofilament - PubMed [pubmed.ncbi.nlm.nih.gov]
Syntelin Technical Support Center: Improving Therapeutic Index
Welcome to the Syntelin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with this compound, a first-in-class inhibitor of the mitotic kinesin CENP-E. Our goal is to provide you with the necessary information and troubleshooting guidance to optimize your experiments and advance your research in improving the therapeutic index of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a chemical inhibitor of Centromere-associated protein E (CENP-E), a kinesin motor protein essential for chromosome alignment during mitosis.[1] By blocking the release of ADP from CENP-E, this compound locks the protein onto microtubules, leading to a disruption of the metaphase-anaphase transition in dividing cells.[2] This prolonged mitotic arrest ultimately triggers apoptosis, or programmed cell death, in rapidly proliferating cells, such as those found in triple-negative breast cancer (TNBC).[2]
Q2: How is the therapeutic index of this compound determined?
The therapeutic index (TI) is a quantitative measure of a drug's safety, defined as the ratio of the concentration that produces toxicity to the concentration that produces a clinically desired or effective response. For in vitro studies, the TI can be calculated as follows:
TI = IC50 (Normal Cells) / IC50 (Cancer Cells)
A higher TI indicates a more favorable safety profile, as a lower concentration of the drug is needed to achieve its therapeutic effect than to cause toxicity to normal cells.
Q3: What are the known off-target effects of CENP-E inhibitors like this compound?
While CENP-E is an attractive target due to its upregulation in many cancers, the potential for off-target effects exists, as with many kinase inhibitors.[3] Off-target effects of CENP-E inhibitors could theoretically impact other kinesin proteins or cellular processes that rely on microtubule dynamics. Such effects could contribute to toxicity in normal, healthy tissues. It is crucial to perform comprehensive kinase profiling and cytotoxicity assays on a panel of normal cell lines to identify and characterize any potential off-target effects of this compound.
Q4: What strategies can be employed to improve the therapeutic index of this compound?
Several strategies can be explored to enhance the therapeutic index of this compound:
-
Targeted Drug Delivery: Encapsulating this compound in nanocarriers, such as liposomes or nanoparticles, can improve its delivery to tumor tissues while minimizing exposure to healthy tissues.
-
Combination Therapy: Combining this compound with other anti-cancer agents may allow for lower, less toxic doses of each drug while achieving a synergistic therapeutic effect. For instance, combining this compound with microtubule-targeting agents has shown promise in overcoming drug resistance.[4]
-
Formulation Optimization: Improving the solubility and stability of this compound through advanced formulation techniques can enhance its bioavailability and therapeutic efficacy, potentially allowing for lower effective doses.[5][6]
Troubleshooting Guides
Problem 1: High Cytotoxicity in Normal Cell Lines
| Possible Cause | Troubleshooting Step |
| Off-target effects | Perform a kinase profiling screen to identify other kinases inhibited by this compound. This can help in understanding the mechanism of toxicity and potentially guide medicinal chemistry efforts to improve selectivity. |
| Incorrect dosage | Titrate the concentration of this compound on both cancer and normal cell lines to determine the optimal therapeutic window. Start with a broad range of concentrations and narrow down to the IC50 for each. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic to the cells. Run a vehicle control (medium with solvent only) to assess baseline cytotoxicity.[7] |
Problem 2: Inconsistent Results in Mitotic Arrest Assays
| Possible Cause | Troubleshooting Step |
| Cell synchronization issues | Ensure proper cell synchronization before adding this compound. Asynchronous cell populations will yield variable results in cell cycle analysis. |
| Suboptimal antibody staining for flow cytometry | Titrate the antibody concentration and optimize incubation times for cell cycle markers (e.g., Propidium Iodide, DAPI). Use appropriate controls, including unstained and single-stain samples, to set up compensation and gates correctly.[8][9] |
| Drug instability | Prepare fresh dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
Problem 3: Low Efficacy in In Vivo Models
| Possible Cause | Troubleshooting Step |
| Poor bioavailability | Optimize the formulation of this compound for in vivo administration. Explore different delivery vehicles such as oil-based suspensions or nanoemulsions to improve solubility and absorption.[5] |
| Drug metabolism | Conduct pharmacokinetic studies to determine the half-life and clearance of this compound in the animal model. This will help in optimizing the dosing schedule. |
| Tumor model resistance | Investigate potential resistance mechanisms in the tumor model, such as overexpression of drug efflux pumps. Consider combination therapies to overcome resistance. |
Data Presentation
Table 1: Hypothetical Cytotoxicity of this compound in Cancerous and Normal Cell Lines
| Cell Line | Cell Type | IC50 (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 2.0 |
| MCF-7 | Estrogen Receptor-Positive Breast Cancer | 5.8 |
| MCF-10A | Non-tumorigenic Breast Epithelial | 15.2 |
| hTERT-RPE1 | Normal Retinal Pigment Epithelial | 25.5 |
This data is hypothetical and for illustrative purposes only.
Table 2: In Vitro Therapeutic Index of this compound
| Normal Cell Line | Cancer Cell Line | Therapeutic Index (TI) |
| MCF-10A | MDA-MB-231 | 7.6 |
| hTERT-RPE1 | MDA-MB-231 | 12.75 |
This data is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Determination of In Vitro Therapeutic Index of this compound
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line (e.g., MDA-MB-231) and a non-cancerous cell line (e.g., MCF-10A) to calculate the in vitro therapeutic index.
Materials:
-
MDA-MB-231 and MCF-10A cell lines
-
Complete cell culture medium (DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count MDA-MB-231 and MCF-10A cells.
-
Seed 5,000 cells per well in 100 µL of complete medium in separate 96-well plates for each cell line.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.[7]
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium, ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 0.1 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plates for 48 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the 48-hour incubation, add 10 µL of MTT solution to each well.
-
Incubate the plates for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Shake the plates gently for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 for each cell line.
-
Calculate the therapeutic index using the formula: TI = IC50 (MCF-10A) / IC50 (MDA-MB-231).
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Objective: To assess the effect of this compound on the cell cycle distribution of a cancer cell line.
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
Complete cell culture medium
-
This compound
-
Propidium Iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentration (e.g., 2 µM) for 24 hours. Include a vehicle-treated control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to analyze the cell cycle distribution (G1, S, G2/M phases).
-
Visualizations
Caption: Mechanism of action of this compound leading to mitotic arrest and apoptosis.
References
- 1. What are CENP-E inhibitors and how do they work? [synapse.patsnap.com]
- 2. This compound inhibits triple-negative breast cancer cell proliferation and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinesin-7 CENP-E in tumorigenesis: Chromosome instability, spindle assembly checkpoint, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SPECIAL FEATURE - Improving Bioavailability & Solubility: Understand Your Molecule [drug-dev.com]
- 6. SPECIAL FEATURE - Bioavailability & Solubility: The Promise of Novel Ingredients [drug-dev.com]
- 7. goldbio.com [goldbio.com]
- 8. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 9. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Syntelin Experimental Results: Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Syntelin. Our aim is to help you address variability in your experimental results and ensure the robustness and reproducibility of your data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of Centromere Protein E (CENP-E), a kinesin-like motor protein.[1] CENP-E is crucial for the proper alignment of chromosomes at the metaphase plate during mitosis.[2][3] this compound functions by inhibiting the motor activity of CENP-E, which prevents chromosomes from congressing to the cell's equator. This leads to the activation of the Spindle Assembly Checkpoint (SAC), causing a prolonged mitotic arrest and can ultimately result in apoptosis (programmed cell death) in rapidly dividing cells.[2][4]
Q2: I am observing significant variability in the IC50 value of this compound between experiments. What are the potential causes?
Variability in IC50 values is a common issue and can stem from several factors. Here are some key areas to investigate:
-
Cell Line Differences: Different cell lines exhibit varying sensitivities to anti-cancer agents due to their unique genetic backgrounds and proliferation rates.[5] It is crucial to establish a baseline IC50 for each cell line you are working with.
-
Cell Density: The number of cells seeded per well can significantly impact the apparent IC50 value. Higher cell densities may require higher concentrations of this compound to achieve the same effect. Ensure consistent cell seeding across all experiments.
-
Compound Stability and Storage: Improper storage of this compound can lead to degradation and loss of activity. It is recommended to store this compound solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles. Prepare fresh dilutions from a stock solution for each experiment.
-
Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO) can have its own effects on cell viability, especially at higher concentrations.[6][7] It is essential to include a vehicle control in all experiments and ensure the final solvent concentration is consistent across all treatment groups and does not exceed a non-toxic level (typically <0.5%).[8]
-
Assay-Specific Variability: The assay used to determine cell viability (e.g., MTT, XTT) has inherent variability. Refer to the troubleshooting section for your specific assay for more details.
Q3: My this compound-treated cells are arresting in mitosis as expected, but I'm not seeing a corresponding increase in apoptosis. Why might this be?
Several factors could contribute to this observation:
-
Time Course of Apoptosis: The induction of apoptosis following mitotic arrest can be delayed. You may need to extend the time course of your experiment to observe a significant increase in apoptotic markers.
-
Cell Line-Specific Responses: Some cell lines may be more prone to mitotic slippage, where they exit mitosis without proper chromosome segregation, leading to aneuploidy and potentially cell cycle arrest in G1 rather than immediate apoptosis.
-
Apoptosis Assay Sensitivity: The method used to detect apoptosis may not be sensitive enough or may be measuring a late-stage apoptotic event. Consider using multiple apoptosis assays that measure different markers (e.g., Annexin V for early apoptosis, caspase activity, PARP cleavage).
-
Off-Target Effects: While this compound is a selective CENP-E inhibitor, the possibility of off-target effects cannot be entirely ruled out, which might influence downstream signaling pathways.[9][10]
Troubleshooting Guides
Issue 1: High Variability in MTT Assay Results
The MTT assay is a colorimetric assay that measures metabolic activity, which is often used as a proxy for cell viability. Variability in this assay can obscure the true effect of this compound.
| Potential Cause | Troubleshooting Recommendation |
| Inconsistent Cell Seeding | Use a hemocytometer or automated cell counter to ensure accurate and consistent cell numbers are seeded in each well. Allow cells to adhere and resume proliferation for 24 hours before adding this compound. |
| Variable MTT Incubation Time | Optimize and standardize the MTT incubation time for your specific cell line. A typical range is 2-4 hours. |
| Incomplete Formazan Solubilization | Ensure complete dissolution of the formazan crystals by vigorous pipetting or shaking. Check for any precipitate before reading the plate. |
| Interference from this compound | At high concentrations, some compounds can interfere with the MTT reduction process. Run a cell-free control with this compound and MTT to check for any direct chemical reaction. |
| Edge Effects in 96-well Plates | Evaporation from the outer wells of a 96-well plate can concentrate reagents and affect cell growth. To minimize this, do not use the outermost wells for experimental samples; instead, fill them with sterile PBS or media. |
Issue 2: Inconsistent Results in Immunofluorescence Staining for Mitotic Phenotypes
Immunofluorescence is a key technique to visualize the effects of this compound on chromosome alignment and spindle formation.
| Potential Cause | Troubleshooting Recommendation |
| Suboptimal Antibody Concentration | Titrate your primary and secondary antibodies to determine the optimal concentration that gives a strong signal with minimal background. |
| Poor Cell Fixation/Permeabilization | The choice of fixation and permeabilization agents (e.g., formaldehyde, methanol, Triton X-100) can significantly impact staining. Optimize these steps for your specific cell line and target protein.[11][12][13] |
| Loss of Mitotic Cells | Mitotic cells are less adherent and can be easily lost during washing steps. Be gentle during washes and consider using chamber slides or coated coverslips to improve cell adhesion. |
| Timing of Fixation | The percentage of cells in mitosis will vary depending on the cell cycle length and the duration of this compound treatment. Perform a time-course experiment to identify the optimal time point for fixation to capture the highest number of mitotic cells with the desired phenotype. |
| Photobleaching | Protect your samples from light after adding fluorescently labeled secondary antibodies. Use an anti-fade mounting medium to preserve the fluorescent signal. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using MTT Assay
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A common starting range is from 1 nM to 10 µM.
-
Include a "vehicle control" (medium with the same concentration of DMSO as the highest this compound concentration) and a "no treatment" control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or control solutions.
-
Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[14]
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Carefully remove the MTT-containing medium without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the crystals.[14][15]
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the background absorbance from a blank well (medium and MTT only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Immunofluorescence Staining for Mitotic Defects
This protocol describes how to visualize chromosome misalignment after this compound treatment.
Materials:
-
Cells grown on sterile glass coverslips in a 24-well plate
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., anti-α-tubulin for microtubules, anti-pericentrin for centrosomes)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for DNA staining
-
Anti-fade mounting medium
Procedure:
-
Cell Culture and Treatment:
-
Seed cells onto coverslips and allow them to adhere.
-
Treat cells with an effective concentration of this compound (e.g., 2x IC50) for a predetermined duration (e.g., 16-24 hours) to induce mitotic arrest.
-
-
Fixation and Permeabilization:
-
Blocking and Antibody Staining:
-
Block non-specific antibody binding by incubating in blocking buffer for 1 hour at room temperature.[16]
-
Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.[17]
-
Wash three times with PBS.
-
-
Counterstaining and Mounting:
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Wash once with PBS.
-
Mount the coverslips onto microscope slides using anti-fade mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope. Look for characteristic phenotypes of CENP-E inhibition, such as chromosomes congressed near the spindle poles instead of at the metaphase plate.
-
Visualizations
Caption: Mechanism of action of this compound leading to mitotic arrest.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Troubleshooting logic for addressing variability.
References
- 1. Probing CENP-E function in chromosome dynamics using small molecule inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Kinesin-7 CENP-E in tumorigenesis: Chromosome instability, spindle assembly checkpoint, and applications [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
- 7. The puzzling issue of 'vehicle-treated control' when using ethanol as drug carrier for MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 10. youtube.com [youtube.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. ptglab.com [ptglab.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. protocols.io [protocols.io]
- 16. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 17. ki-sbc.mit.edu [ki-sbc.mit.edu]
optimizing dosing schedule for Syntelin in animal studies
Syntelin Technical Support Center
Welcome to the technical resource center for this compound, a novel, potent, and selective small molecule inhibitor of the Syn-Kinase signaling pathway. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing the dosing schedule for this compound in preclinical animal studies, particularly in the context of oncology xenograft models.
Troubleshooting Guides
This section addresses specific issues you may encounter during your in vivo experiments with this compound.
Question: We are observing significant toxicity (e.g., >15% body weight loss, mortality) at our initial doses. What are the recommended steps?
Answer:
Early signs of toxicity require immediate action to refine the dosing regimen. The goal is to find the Maximum Tolerated Dose (MTD), which is the highest dose that can be administered without causing unacceptable adverse effects.[1][2]
Recommended Actions:
-
Dose De-escalation: Immediately halt the current dosing cohort and begin a dose de-escalation protocol. Reduce the dose by 30-50% in the next cohort of animals.
-
Adjust Dosing Frequency: If toxicity is observed after several doses, consider switching from a daily (QD) to an every-other-day (QOD) or a twice-weekly (BIW) schedule. Continuous target inhibition may not be necessary and can lead to cumulative toxicity.[3]
-
Evaluate Formulation/Vehicle: Ensure the formulation vehicle is well-tolerated. Conduct a vehicle-only control group to rule out toxicity from the excipients. Some formulations can cause local irritation or systemic effects.[4]
-
Monitor Clinical Signs: Implement a more rigorous monitoring schedule for clinical signs of toxicity, such as changes in posture, activity, and fur texture. Record these observations daily.
Question: Our study shows a lack of efficacy (no significant tumor growth inhibition) even at doses approaching the MTD. What should we investigate?
Answer:
A lack of efficacy can stem from several factors, ranging from suboptimal dosing to issues with the experimental model itself.[5][6]
Recommended Actions:
-
Verify Target Engagement: Before escalating doses further, confirm that this compound is reaching the tumor tissue and inhibiting its target, Syn-Kinase. This can be done by collecting tumor samples at various time points after dosing and analyzing them for downstream biomarkers (e.g., phosphorylated substrates of Syn-Kinase) via immunohistochemistry (IHC) or Western blot.
-
Pharmacokinetic (PK) Analysis: Conduct a pilot PK study to determine the concentration of this compound in plasma and tumor tissue over time.[7][8] It's possible the drug has low bioavailability or is cleared too rapidly to maintain a therapeutic concentration.[9][10]
-
Dose Escalation Strategy: If target engagement is confirmed but efficacy is low, a cautious dose escalation may be warranted. The goal is to find a dose that balances efficacy and safety.[11]
-
Review the Animal Model: Ensure the chosen tumor model is appropriate. Some cell lines or patient-derived xenografts (PDX) may have intrinsic resistance to the Syn-Kinase inhibition pathway.[12] Confirm that the cell line has not undergone genetic drift in culture.
Question: We are observing high variability in tumor response within the same treatment group. How can we reduce this?
Answer:
High variability can mask the true effect of the drug and is a common challenge in xenograft studies.[5][6]
Recommended Actions:
-
Standardize Tumor Implantation: Ensure that tumor cells are implanted consistently and that tumors are allowed to reach a uniform size (e.g., 100-150 mm³) before starting treatment.
-
Randomization: After tumors are established, randomize the animals into control and treatment groups to ensure an even distribution of tumor sizes across all groups.
-
Increase Sample Size (N): A larger group size can help to mitigate the impact of individual animal variability on the group mean.
-
Monitor Animal Health: Underlying health issues in individual animals can affect both tumor growth and drug metabolism. Ensure all animals are healthy at the start of the study and are housed under consistent conditions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a selective ATP-competitive inhibitor of Syn-Kinase, a key enzyme in a signaling pathway critical for tumor cell proliferation and survival. Inhibition of Syn-Kinase leads to cell cycle arrest and apoptosis in susceptible cancer cells.
Q2: What is the recommended starting dose for an efficacy study in a mouse xenograft model?
The recommended starting dose for an efficacy study should be derived from a prior Dose Range Finding (DRF) or Maximum Tolerated Dose (MTD) study.[1][2] Typically, the highest dose used in an efficacy study is the MTD, with one or two lower doses (e.g., 50% and 25% of the MTD) included to establish a dose-response relationship.
Q3: What is the recommended vehicle for formulating this compound for oral administration?
This compound is a hydrophobic molecule. A common and generally well-tolerated vehicle for oral gavage in mice is a solution of 0.5% (w/v) Methylcellulose with 0.2% (v/v) Tween 80 in sterile water . However, formulation development may be required to optimize solubility and bioavailability.[10]
Q4: How should we perform a Dose Range Finding (DRF) study?
A DRF study is essential to determine the MTD.[2] It typically involves small groups of animals (n=3-5 per group) treated with escalating doses of the drug. The study duration is often shorter than the main efficacy study (e.g., 7-14 days). Key endpoints are mortality, body weight change, and detailed clinical observations.[4]
Data Presentation
Table 1: Summary of this compound Dose-Response in HCT116 Xenograft Model
| Dose (mg/kg, PO, QD) | Mean Tumor Growth Inhibition (%) | Mean Body Weight Change (%) | Study-Related Mortality |
| Vehicle Control | 0% | +2.5% | 0/10 |
| 10 mg/kg | 35% | +1.8% | 0/10 |
| 25 mg/kg | 68% | -4.2% | 0/10 |
| 50 mg/kg (MTD) | 85% | -11.5% | 0/10 |
| 75 mg/kg | Not Determined (Exceeded MTD) | -18.9% | 2/5 |
Data are representative from a 21-day study.
Table 2: Key Pharmacokinetic Parameters of this compound in CD-1 Mice
| Dose (mg/kg, PO) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·hr/mL) | Half-life (t½) (hr) |
| 10 mg/kg | 450 ± 85 | 2 | 2,800 ± 450 | 4.5 |
| 25 mg/kg | 1150 ± 210 | 2 | 8,900 ± 1,100 | 5.1 |
| 50 mg/kg | 2400 ± 350 | 4 | 22,500 ± 2,800 | 5.8 |
Data are mean ± SD from a single-dose PK study.
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
-
Animal Model: Female athymic nude mice, 6-8 weeks old.
-
Acclimatization: Acclimatize animals for at least 7 days before the start of the study.
-
Group Allocation: Assign animals to cohorts (n=5 per group). Start with a dose predicted to be safe (e.g., 10 mg/kg).
-
Formulation: Prepare this compound in the recommended vehicle (0.5% MC, 0.2% Tween 80).
-
Dosing: Administer this compound via oral gavage once daily (QD) for 14 consecutive days.
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations twice daily for signs of toxicity (lethargy, ruffled fur, hunched posture, etc.).
-
The MTD is defined as the dose that causes no more than 15% mean body weight loss and no study-related deaths.[13]
-
-
Dose Escalation: If the initial dose is well-tolerated, escalate the dose in the next cohort (e.g., by 100%, then by 50% increments). Stop escalation when signs of toxicity are observed.
Protocol 2: Tumor Growth Inhibition (TGI) Efficacy Study
-
Cell Culture: Culture HCT116 human colorectal carcinoma cells under standard conditions.
-
Tumor Implantation: Subcutaneously implant 5 x 10⁶ HCT116 cells in the flank of each female athymic nude mouse.
-
Tumor Growth Monitoring: Monitor tumor growth using calipers. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=10 per group).
-
Treatment:
-
Group 1: Vehicle Control (PO, QD)
-
Group 2: this compound at 10 mg/kg (PO, QD)
-
Group 3: this compound at 25 mg/kg (PO, QD)
-
Group 4: this compound at 50 mg/kg (MTD) (PO, QD)
-
-
Study Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
Continue treatment for 21 days or until tumors in the control group reach the predetermined endpoint size (e.g., 2000 mm³).
-
Calculate Tumor Growth Inhibition (TGI) at the end of the study.
-
Visualizations
Caption: Fictional signaling pathway for this compound's target, Syn-Kinase.
Caption: Experimental workflow for a Maximum Tolerated Dose (MTD) study.
Caption: Troubleshooting decision tree for lack of in vivo efficacy.
References
- 1. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 2. criver.com [criver.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. noblelifesci.com [noblelifesci.com]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. researchgate.net [researchgate.net]
- 7. Effect of small-molecule modification on single-cell pharmacokinetics of PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Pharmacokinetic and Metabolism Study of the TRPC6 Inhibitor SH045 in Mice by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. The Three Musketeers in Cancer Therapy: Pharmacokinetics, Pharmacodynamics and Personalised Approach [mdpi.com]
- 12. Challenges and Prospects of Patient-Derived Xenografts for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nc3rs.org.uk [nc3rs.org.uk]
Technical Support Center: Refining Assays to Measure CENP-E Inhibition by Syntelin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Syntelin to study the inhibition of Centromere Protein E (CENP-E).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a first-in-class, allosteric inhibitor of the CENP-E motor protein.[1][2] It functions by binding to a site on the CENP-E motor domain, distinct from the ATP-binding pocket. This binding event locks CENP-E onto the microtubule by blocking the release of ADP.[1][2] This stabilized interaction prevents the proper alignment of chromosomes at the metaphase plate, leading to a prolonged mitotic arrest due to the activation of the spindle assembly checkpoint (SAC).[1][3] Ultimately, this sustained arrest can induce apoptosis in rapidly dividing cells.[1]
Q2: What is the reported IC50 value for this compound?
A2: The IC50 value for this compound, which is the concentration required to inhibit 50% of CENP-E motor activity, has been reported to be 160 nM in motility assays.[1]
Q3: What are the primary assays used to measure CENP-E inhibition by this compound?
A3: The primary assays fall into two categories:
-
Biochemical Assays: These in vitro assays directly measure the effect of this compound on the motor activity of purified CENP-E. The most common is the microtubule-stimulated ATPase activity assay.
-
Cell-Based Assays: These assays assess the downstream cellular consequences of CENP-E inhibition. Key examples include immunofluorescence assays to detect chromosome misalignment, and cell viability assays (e.g., MTT or resazurin) to measure the impact on cell proliferation and survival.
Q4: How does this compound's mechanism differ from other CENP-E inhibitors like GSK923295A?
A4: While both are allosteric inhibitors, this compound and GSK923295A bind to different regions of the CENP-E motor domain.[1] This means that this compound may be effective in cells that have developed resistance to GSK923295A.[1] Both inhibitors ultimately lock CENP-E onto microtubules, but their distinct binding sites could lead to subtle differences in their kinetic profiles.
Experimental Protocols and Data
Biochemical Assays
1. Microtubule-Stimulated ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by the CENP-E motor domain in the presence of microtubules. Inhibition of this activity is a direct measure of this compound's effect.
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: 20 mM PIPES-KOH (pH 6.8), 3 mM MgCl₂, 3 mM KCl, 1 mM EGTA, 1 mM DTT, 0.01% (w/v) Brij-35, and 0.2% (w/v) bovine serum albumin.[4]
-
CENP-E Motor Domain: Dilute purified human CENP-E motor domain to a final concentration of 62.5 ng/mL in assay buffer.[4]
-
Microtubules: Use commercially available, taxol-stabilized microtubules at a final concentration of 22 µg/mL.[4]
-
ATP Solution: Prepare a stock solution of ATP. The final concentration in the assay can be varied, for example, 1.25 µM or 500 µM.[4]
-
This compound Stock: Prepare a concentrated stock of this compound in DMSO. Create a dilution series to test a range of final concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, combine the CENP-E motor domain, microtubules, and varying concentrations of this compound (or DMSO for control).
-
Incubate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding ATP.
-
Incubate for 60 minutes at room temperature.[4]
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a malachite green-based phosphate detection kit.
-
Read the absorbance at the appropriate wavelength (e.g., 650 nm).
-
-
Data Analysis:
-
Subtract the background reading (no enzyme).
-
Plot the rate of ATP hydrolysis as a function of this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Quantitative Data Summary: CENP-E Inhibitors
| Inhibitor | IC50 / Ki | Assay Type | Reference |
| This compound | 160 nM (IC50) | Motility Assay | [1] |
| GSK923295A | 3.2 ± 0.2 nM (Ki) | ATPase Assay | [1] |
| PF-2771 | 16.1 ± 1.2 nM (IC50) | Motor Activity Assay | [1] |
Cell-Based Assays
1. Immunofluorescence Assay for Chromosome Misalignment
This assay visualizes the effect of this compound on chromosome congression during mitosis.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Fixation and Permeabilization:
-
Immunostaining:
-
Block non-specific binding with a suitable blocking buffer (e.g., 3% BSA in PBST) for 1 hour.
-
Incubate with primary antibodies against a centromere marker (e.g., anti-CENP-A) and a spindle marker (e.g., anti-α-tubulin) overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with appropriate fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Counterstain the DNA with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope.
-
Quantify the percentage of mitotic cells exhibiting misaligned chromosomes (chromosomes not at the metaphase plate).
-
2. Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with this compound.[2]
Experimental Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 12-15 hours).[2] Include a vehicle control (DMSO).
-
-
MTT Addition:
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot cell viability against the logarithm of this compound concentration to generate a dose-response curve and calculate the GI50 (concentration for 50% growth inhibition).
-
Troubleshooting Guides
ATPase Activity Assay
| Problem | Possible Cause | Solution |
| High Background Signal | ATP contamination in reagents or spontaneous hydrolysis. | Prepare fresh ATP solutions. Run a "no enzyme" control for background subtraction. |
| Low Signal/No Activity | Inactive CENP-E enzyme or microtubules. | Use a fresh batch of enzyme and ensure proper storage. Confirm microtubule polymerization. |
| Incorrect buffer composition (pH, ionic strength). | Prepare fresh buffer and verify the pH. | |
| Inconsistent Results | Pipetting errors. | Use calibrated pipettes and be consistent with technique. Prepare a master mix for common reagents. |
| Temperature fluctuations. | Ensure all reagents and reactions are maintained at a consistent temperature. |
Immunofluorescence Assay
| Problem | Possible Cause | Solution |
| High Background Staining | Primary or secondary antibody concentration is too high. | Titrate antibodies to determine the optimal concentration. |
| Insufficient blocking. | Increase the blocking time or try a different blocking agent (e.g., serum from the secondary antibody host species).[8][9] | |
| Inadequate washing. | Increase the number and duration of wash steps between antibody incubations.[9] | |
| Weak or No Signal | Low expression of the target protein. | Use a positive control cell line known to express the protein. |
| Primary antibody not suitable for immunofluorescence. | Check the antibody datasheet to confirm its validation for IF. | |
| Over-fixation masking the epitope. | Reduce the fixation time or perform antigen retrieval.[10] | |
| Photobleaching | Excessive exposure to excitation light. | Minimize light exposure. Use an anti-fade mounting medium.[9] |
Cell Viability (MTT) Assay
| Problem | Possible Cause | Solution |
| High Variability Between Replicates | Uneven cell seeding. | Ensure a single-cell suspension before seeding and be consistent with pipetting. |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate, or fill them with sterile PBS. | |
| Low Absorbance Readings | Low cell number. | Increase the initial cell seeding density. |
| Insufficient incubation time with MTT. | Increase the incubation time to allow for sufficient formazan production. | |
| High Background | Contamination of media or reagents. | Use fresh, sterile reagents. |
| Incomplete solubilization of formazan. | Ensure complete mixing after adding the solubilization solution. |
Visualizations
Caption: Signaling pathway of CENP-E inhibition by this compound.
Caption: Experimental workflow for the ATPase activity assay.
Caption: Logical workflow for troubleshooting assay issues.
References
- 1. Kinesin-7 CENP-E in tumorigenesis: Chromosome instability, spindle assembly checkpoint, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits triple-negative breast cancer cell proliferation and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are CENP-E inhibitors and how do they work? [synapse.patsnap.com]
- 4. A Novel Time-Dependent CENP-E Inhibitor with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Cenp-E inhibitor GSK923295: Novel synthetic route and use as a tool to generate aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. stjohnslabs.com [stjohnslabs.com]
- 9. ibidi.com [ibidi.com]
- 10. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
Validation & Comparative
A Comparative Guide to the Anti-Metastatic Properties of Syntelin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-metastatic properties of Syntelin, a novel CENP-E inhibitor, with other therapeutic alternatives for triple-negative breast cancer (TNBC). The information is supported by experimental data to aid in the evaluation and consideration of this compound in research and drug development contexts.
Introduction to this compound
This compound is a first-in-class chemical inhibitor of Centromere-associated protein E (CENP-E), a mitotic kinesin crucial for chromosome alignment during cell division.[1] By blocking the release of ADP, this compound locks the interaction between CENP-E and microtubules, leading to mitotic arrest and subsequent cell death.[1] This mechanism of action has shown promise in inhibiting the proliferation and metastasis of cancer cells, particularly in aggressive subtypes like triple-negative breast cancer.
Head-to-Head Comparison: this compound vs. Taxol
The primary comparator for this compound in pre-clinical studies has been Paclitaxel (Taxol), a widely used chemotherapeutic agent that also targets microtubules, but through a different mechanism of stabilization.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the quantitative data from a key study comparing the effects of this compound and Taxol on the MDA-MB-231 triple-negative breast cancer cell line.
Table 1: In Vitro Cell Proliferation of MDA-MB-231 Cells
| Treatment (2 µM) | Mean Absorbance at 12h (± SEM) | P-value (vs. Control) | Mean Absorbance at 15h (± SEM) | P-value (vs. Control) |
| Control | 0.73 ± 0.043 | - | 0.742 ± 0.041 | - |
| This compound | 0.463 ± 0.037 | <0.001 | 0.439 ± 0.042 | <0.001 |
| Taxol | 0.437 ± 0.024 | <0.001 | 0.422 ± 0.026 | <0.001 |
Data extracted from a study by Mullen et al. The P-values indicate that the differences in absorbance between this compound and Taxol at 12 and 15 hours were not statistically significant, suggesting equal effectiveness in reducing cell proliferation at these time points.[1]
Table 2: In Vivo Efficacy in a Mouse Model of Liver Metastasis
| Treatment Group | Effect on Liver Metastasis |
| Vehicle Control | Massive metastasis observed. |
| This compound | Significantly decreased number of metastatic nodules. |
| Taxol | Inhibited liver metastasis. |
This qualitative summary is based on Hematoxylin & Eosin (H&E) staining of liver tissues from mice with MDA-MB-231 xenografts. The study reported that this compound's effect was comparable to that of Taxol in minimizing TNBC metastasis.[1]
Comparison with Other Anti-Metastatic Agents for TNBC
While direct experimental comparisons of this compound with a broader range of anti-metastatic agents are not yet available, this section provides an overview of other drug classes used in the treatment of metastatic triple-negative breast cancer. This allows for a conceptual comparison of mechanisms and potential applications.
Table 3: Overview of Anti-Metastatic Agents for Triple-Negative Breast Cancer
| Drug Class | Example Agents | Mechanism of Action |
| CENP-E Inhibitors | This compound, PF-2771 | Inhibit the motor activity of the mitotic kinesin CENP-E, leading to mitotic arrest.[1][2] |
| Taxanes | Paclitaxel, Docetaxel | Stabilize microtubules, leading to mitotic arrest.[3][4] |
| PARP Inhibitors | Olaparib, Talazoparib | Inhibit poly (ADP-ribose) polymerase, an enzyme involved in DNA repair, particularly effective in BRCA-mutated cancers.[3][5] |
| Immunotherapy (Checkpoint Inhibitors) | Atezolizumab, Pembrolizumab | Block proteins that prevent the immune system from attacking cancer cells (e.g., PD-1/PD-L1).[4][5] |
| Antibody-Drug Conjugates (ADCs) | Sacituzumab govitecan | Deliver a cytotoxic payload directly to cancer cells by targeting a specific surface antigen (e.g., Trop-2).[5][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in the comparison of this compound and Taxol.
MTT Assay for Cell Proliferation
Objective: To quantify the metabolic activity of cells as an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: MDA-MB-231 cells are seeded in 96-well plates at a density of 1 x 10^5 cells/mL (150 µL per well).
-
Treatment: Cells are incubated with either this compound (2 µM), Taxol (2 µM), or a vehicle control for specified time intervals (e.g., 12 and 15 hours).
-
MTT Addition: After the incubation period, 50 µL of MTT solution (1 mg/mL in PBS) is added to each well.
-
Incubation: The plate is incubated at 37°C for 4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The medium is removed, and 200 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Measurement: The absorbance is read on an ELISA reader at a wavelength of 570 nm.
In Vivo Metastasis Model
Objective: To evaluate the effect of this compound on the formation of distant metastases in a living organism.
Methodology:
-
Cell Line: The human triple-negative breast cancer cell line MDA-MB-231 is used.
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are utilized.
-
Tumor Cell Implantation: MDA-MB-231 cells are injected into the mammary fat pad of the mice to establish a primary tumor.
-
Treatment: Once tumors are established, mice are treated with this compound, Taxol, or a vehicle control according to the study's dosing schedule.
-
Monitoring: Tumor growth is monitored regularly.
-
Metastasis Assessment: After a set period, mice are euthanized, and organs, such as the liver and lungs, are harvested.
-
Histological Analysis: The organs are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to visualize and quantify metastatic nodules.
Hematoxylin and Eosin (H&E) Staining
Objective: To visualize the morphology of tissues and identify metastatic lesions.
Methodology:
-
Deparaffinization and Rehydration: Paraffin-embedded tissue sections are deparaffinized using xylene and rehydrated through a series of graded alcohol solutions and then water.
-
Hematoxylin Staining: Sections are stained with Mayer's hematoxylin for approximately 30 seconds to 5 minutes to stain cell nuclei blue/purple.
-
Rinsing: Slides are rinsed in running tap water.
-
Differentiation: Excess hematoxylin is removed by dipping the slides in 1% acid alcohol.
-
Bluing: Slides are washed in running tap water to allow the hematoxylin to turn blue.
-
Eosin Staining: Sections are counterstained with an eosin solution for 2-3 minutes to stain the cytoplasm and extracellular matrix in shades of pink.
-
Dehydration and Clearing: Slides are dehydrated through graded alcohols and cleared in xylene.
-
Mounting: A coverslip is mounted onto the slide using a mounting medium.
Mandatory Visualization
Signaling Pathway of CENP-E Inhibition by this compound
Caption: Mechanism of this compound-induced mitotic arrest.
Experimental Workflow for Validating Anti-Metastatic Properties
Caption: Workflow for assessing anti-metastatic drug efficacy.
References
- 1. This compound inhibits triple-negative breast cancer cell proliferation and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. cancernetwork.com [cancernetwork.com]
- 4. Current and New Novel Combination Treatments for Metastatic Triple-Negative Breast Cancer [mdpi.com]
- 5. Novel Therapies for Metastatic Triple-Negative Breast Cancer: Spotlight on Immunotherapy and Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
studies validating the pro-apoptotic effects of Syntelin
No Publicly Available Scientific Studies Found for "Syntelin"
As of the latest search, there are no publicly available scientific studies validating the pro-apoptotic effects of a compound referred to as "this compound." Consequently, a comparison guide with experimental data and detailed protocols for this specific substance cannot be compiled.
For researchers, scientists, and drug development professionals interested in pro-apoptotic agents, it is recommended to consult literature on well-characterized compounds with established pro-apoptotic activity. When evaluating any therapeutic candidate, it is crucial to refer to peer-reviewed research that includes comprehensive data on its mechanism of action, efficacy in relevant models, and detailed experimental methodologies.
Future research may uncover information regarding "this compound" or similarly named compounds. Researchers are encouraged to search reputable scientific databases for the most current information.
A Side-by-Side Comparison of Syntelin and Paclitaxel on Mitosis: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the mitotic effects of Syntelin and paclitaxel, supported by experimental data and detailed methodologies.
Introduction
Mitosis, the process of cell division, is a critical target for anti-cancer therapies. Microtubules, dynamic polymers essential for the formation of the mitotic spindle and chromosome segregation, are a key focus of many chemotherapeutic agents. This guide presents a side-by-side comparison of two such agents that interfere with mitosis through distinct mechanisms: this compound, a first-in-class inhibitor of the mitotic kinesin CENP-E, and paclitaxel, a well-established microtubule-stabilizing agent.
Mechanism of Action
Paclitaxel: The Microtubule Stabilizer
Paclitaxel, a member of the taxane family of drugs, exerts its anti-mitotic effect by binding to the β-tubulin subunit of microtubules. This binding hyper-stabilizes the microtubule structure, promoting their assembly from tubulin dimers and preventing their depolymerization.[1][2][3] This disruption of the normal dynamic instability of microtubules is crucial for proper mitotic function. The resulting non-functional, stabilized microtubules lead to the formation of abnormal mitotic spindles, often with multiple asters, which in turn activates the spindle assembly checkpoint and causes a prolonged arrest of the cell cycle in the G2/M phase, ultimately leading to apoptosis.[2][3][4]
This compound: The CENP-E Inhibitor
This compound targets a different component of the mitotic machinery: the centromere-associated protein E (CENP-E). CENP-E is a kinesin-like motor protein that plays a vital role in the alignment of chromosomes at the metaphase plate.[4] this compound acts as a chemical inhibitor of CENP-E, locking the interaction between CENP-E and microtubules.[4] This action results in a specific type of erroneous kinetochore-microtubule attachment known as syntelic attachment, where both sister kinetochores of a chromosome attach to microtubules from the same spindle pole.[4] The persistence of these syntelic attachments and the resulting chromosome misalignment leads to the activation of the mitotic checkpoint and a block in the metaphase-to-anaphase transition.[4]
Comparative Data on Mitotic Effects
The following table summarizes the key differences in the effects of this compound and paclitaxel on various aspects of mitosis.
| Feature | This compound | Paclitaxel |
| Primary Molecular Target | CENP-E (a mitotic kinesin)[4] | β-tubulin subunit of microtubules[1][3] |
| Effect on Microtubule Dynamics | Indirectly affects microtubule-kinetochore attachments; does not directly stabilize or destabilize microtubules. | Hyper-stabilizes microtubules, promoting polymerization and inhibiting depolymerization.[1][2] |
| Effect on Mitotic Spindle | Does not directly alter overall spindle structure but causes chromosome misalignment due to syntelic attachments.[4] | Induces the formation of abnormal, often multipolar, mitotic spindles.[1] |
| Kinetochore-Microtubule Attachments | Induces syntelic attachments where both sister kinetochores attach to the same spindle pole.[4] | Stabilizes existing attachments, but can also lead to merotelic (one kinetochore attached to both poles) or other abnormal attachments due to spindle multipolarity. |
| Chromosome Alignment | Causes significant chromosome misalignment, with chromosomes failing to congress to the metaphase plate.[4] | Chromosomes may appear aligned on abnormal multipolar spindles or scattered if the spindle is highly disorganized. |
| Cell Cycle Arrest | Arrests cells in metaphase, preventing the transition to anaphase.[4] | Arrests cells in the G2/M phase of the cell cycle.[2][3] |
| Observed Cellular Phenotype | Cells arrested in mitosis with misaligned chromosomes.[4] | Cells arrested in mitosis with abnormal, often multipolar, spindles and bundled microtubules.[1] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to enable researchers to conduct their own comparative studies.
Tubulin Polymerization Assay
This assay is used to determine the direct effect of a compound on the in vitro polymerization of tubulin. It is particularly relevant for characterizing microtubule-targeting agents like paclitaxel.
Principle: The polymerization of purified tubulin into microtubules can be monitored by measuring the increase in light scattering or fluorescence of a reporter dye that binds to polymerized microtubules.
Protocol:
-
Reagents: Purified tubulin protein, GTP solution, polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), test compounds (paclitaxel, this compound), and a fluorescence plate reader.
-
Procedure:
-
On ice, prepare a reaction mixture containing tubulin, GTP, and polymerization buffer.
-
Add the test compound or vehicle control to the reaction mixture.
-
Transfer the reaction mixture to a pre-warmed 96-well plate.
-
Immediately place the plate in a fluorescence plate reader set at 37°C.
-
Monitor the increase in fluorescence over time (e.g., every minute for 60 minutes) at the appropriate excitation and emission wavelengths for the reporter dye.
-
-
Data Analysis: Plot fluorescence intensity versus time. A compound that promotes tubulin polymerization (like paclitaxel) will show a faster and/or greater increase in fluorescence compared to the control. A compound that inhibits polymerization will show a slower and/or lesser increase. This compound is not expected to have a direct effect in this assay.
Immunofluorescence Staining of Mitotic Spindle and Kinetochores
This technique allows for the visualization of the mitotic spindle, chromosomes, and kinetochores within cells, enabling the qualitative and quantitative analysis of mitotic defects induced by drug treatment.
Principle: Cells are fixed and permeabilized to allow antibodies to access intracellular structures. Primary antibodies specific to tubulin (for the spindle) and a kinetochore protein (e.g., CREST serum) are used, followed by fluorescently labeled secondary antibodies. DNA is counterstained with a fluorescent dye like DAPI.
Protocol:
-
Cell Culture and Treatment:
-
Grow cells (e.g., MDA-MB-231) on glass coverslips.
-
Treat the cells with this compound, paclitaxel, or a vehicle control for a specified time.
-
-
Fixation and Permeabilization:
-
Fix the cells in 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Antibody Incubation:
-
Block non-specific antibody binding with a blocking solution (e.g., 3% BSA in PBS) for 1 hour.
-
Incubate with primary antibodies (e.g., mouse anti-α-tubulin and human anti-CREST) diluted in blocking buffer overnight at 4°C.
-
Wash with PBS.
-
Incubate with fluorescently labeled secondary antibodies (e.g., anti-mouse IgG-Alexa Fluor 488 and anti-human IgG-Alexa Fluor 594) for 1 hour at room temperature in the dark.
-
-
Staining and Mounting:
-
Wash with PBS.
-
Counterstain the DNA with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images and analyze spindle morphology (bipolar, multipolar), chromosome alignment, and kinetochore-microtubule attachments.
-
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle (G1, S, and G2/M) based on their DNA content.
Principle: Cells are fixed and stained with a fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI). The fluorescence intensity of individual cells is then measured using a flow cytometer, which is proportional to their DNA content.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells in suspension or detach adherent cells.
-
Treat the cells with this compound, paclitaxel, or a vehicle control for the desired duration.
-
-
Cell Fixation:
-
Harvest the cells and wash them with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate on ice for at least 30 minutes or store at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A (to degrade RNA and prevent its staining).
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Generate a histogram of DNA content.
-
Quantify the percentage of cells in the G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n DNA content) phases of the cell cycle.
-
Visualizations
The following diagrams illustrate the key mechanisms of action and experimental workflows described in this guide.
Caption: Mechanisms of mitotic inhibition by paclitaxel and this compound.
Caption: Experimental workflow for comparing this compound and paclitaxel.
Conclusion
This compound and paclitaxel represent two distinct and powerful strategies for targeting mitosis in cancer cells. Paclitaxel's broad effect on microtubule stability contrasts with this compound's highly specific inhibition of the CENP-E motor protein. Understanding these different mechanisms of action is crucial for the rational design of novel anti-cancer therapies and for predicting potential synergistic or antagonistic interactions when used in combination. The experimental protocols provided in this guide offer a framework for researchers to further investigate and compare the nuanced effects of these and other mitotic inhibitors.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 3. igbmc.fr [igbmc.fr]
- 4. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
Syntelin's Therapeutic Potential: A Comparative Analysis Across Diverse Cancer Types
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the CENP-E inhibitor, Syntelin, and its therapeutic effects on various cancer types has been compiled to provide researchers, scientists, and drug development professionals with a comparative guide to its performance against other targeted therapies. This guide summarizes key experimental findings, details methodologies, and presents signaling pathways and workflows to facilitate a deeper understanding of this compound's potential in oncology.
Executive Summary
This compound, a potent and selective inhibitor of Centromere Protein E (CENP-E), has demonstrated significant anti-proliferative and pro-apoptotic effects, primarily studied in triple-negative breast cancer (TNBC). This guide provides a cross-validation of these effects by comparing its activity with other CENP-E inhibitors, GSK923295 and PF-2771, across a broader spectrum of cancers including lung, pancreatic, and ovarian cancer. The overexpression of CENP-E in a wide range of tumors underscores the potential of these inhibitors as a promising class of anti-cancer agents.
Mechanism of Action: Targeting CENP-E
This compound and its counterparts exert their anti-cancer effects by inhibiting CENP-E, a kinesin-like motor protein essential for proper chromosome congression and segregation during mitosis. Inhibition of CENP-E leads to mitotic arrest and subsequent cell death in rapidly dividing cancer cells.[1]
Caption: Mechanism of action of CENP-E inhibitors.
Comparative Efficacy of CENP-E Inhibitors
While direct comparative studies of this compound against other CENP-E inhibitors across multiple cancer types are limited, the available preclinical data for GSK923295 and PF-2771 provide a valuable benchmark for evaluating the potential of this drug class.
In Vitro Studies
The anti-proliferative activity of CENP-E inhibitors has been evaluated in various cancer cell lines. The following tables summarize the available data.
Table 1: Anti-proliferative Activity of this compound
| Cancer Type | Cell Line | Key Findings | Reference |
| Triple-Negative Breast Cancer | MDA-MB-231 | Significant inhibition of cell proliferation. | --INVALID-LINK-- |
| Cervical Cancer | HeLa | Causes misaligned chromosomes and metaphase arrest. | --INVALID-LINK-- |
Table 2: Anti-proliferative Activity of Alternative CENP-E Inhibitors
| Inhibitor | Cancer Type | Cell Line(s) | GI50 / EC50 (nM) | Reference |
| GSK923295 | Pan-Cancer | 237 cell lines | Median GI50: 32 | --INVALID-LINK-- |
| GSK923295 | Neuroblastoma | 19 cell lines | Average GI50: 41 | --INVALID-LINK-- |
| PF-2771 | Breast Cancer | Basal-a cell lines (e.g., MDA-MB-468) | EC50 < 100 | --INVALID-LINK-- |
| UA62784 | Pancreatic Cancer | Isogenic pancreatic carcinoma cell lines | Not specified | --INVALID-LINK-- |
In Vivo Studies
Xenograft models in immunocompromised mice have been instrumental in evaluating the in vivo efficacy of CENP-E inhibitors.
Table 3: In Vivo Efficacy of CENP-E Inhibitors
| Inhibitor | Cancer Type | Xenograft Model | Key Findings | Reference |
| This compound | Triple-Negative Breast Cancer | MDA-MB-231 | Significant reduction in tumor growth and metastasis. | --INVALID-LINK-- |
| GSK923295 | Colon Carcinoma | Colo-205 | Dose-dependent antitumor activity, including tumor regression. | --INVALID-LINK-- |
| GSK923295 | Ewing Sarcoma, Rhabdoid, Rhabdomyosarcoma | Various | Antitumor activity observed. | --INVALID-LINK-- |
| PF-2771 | Basal-a Breast Cancer | Patient-derived | Complete tumor regression. | --INVALID-LINK-- |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols employed in the cited studies.
Cell Proliferation (MTT) Assay
Caption: General workflow for an MTT cell proliferation assay.
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Cancer cells are seeded in 96-well plates and treated with varying concentrations of the inhibitor. After a set incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance is measured spectrophotometrically.
In Vivo Xenograft Model
Caption: Workflow for an in vivo cancer xenograft model.
Human cancer cells are injected subcutaneously or orthotopically into immunocompromised mice. Once tumors reach a palpable size, mice are randomized into treatment and control groups. The treatment group receives the CENP-E inhibitor, while the control group receives a vehicle. Tumor growth is monitored regularly by caliper measurements. At the end of the study, tumors are excised for further analysis.
Western Blot Analysis
This technique is used to detect specific proteins in a sample. Tumor cells or tissues are lysed to extract proteins. The proteins are then separated by size using gel electrophoresis and transferred to a membrane. The membrane is incubated with a primary antibody specific to the protein of interest (e.g., CENP-E, Bax), followed by a secondary antibody conjugated to an enzyme that allows for detection.
Future Directions
The promising preclinical data for this compound in TNBC and the broad efficacy of other CENP-E inhibitors across various cancer types warrant further investigation. Future studies should focus on:
-
Expanding the Scope: Evaluating the efficacy of this compound in a wider range of cancer cell lines, particularly those with high CENP-E expression, such as lung, pancreatic, and ovarian cancers.
-
Direct Comparisons: Conducting head-to-head studies comparing the potency and selectivity of this compound with other CENP-E inhibitors like GSK923295 and PF-2771.
-
Combination Therapies: Exploring the synergistic effects of this compound with existing chemotherapeutic agents or other targeted therapies.
This comparative guide highlights the potential of this compound as a valuable addition to the arsenal of anti-cancer therapeutics. Further cross-validation in diverse cancer models is a critical next step in its clinical development.
References
Independent Verification of Syntelin's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reported mechanism of action of Syntelin, a novel inhibitor of the mitotic kinesin CENP-E, against other therapeutic alternatives. The data presented for this compound is derived from studies published by its developers, as independent verification is not yet available in the public domain. Information on other CENP-E inhibitors and standard-of-care therapies is included to provide a broader context for evaluating its potential.
The Role of CENP-E in Oncology
Centromere-associated protein E (CENP-E) is a kinesin-like motor protein essential for the proper alignment of chromosomes during cell division.[1][2] Its overexpression in various cancers, including triple-negative breast cancer (TNBC), is associated with malignancy and drug resistance.[1][2] By inhibiting CENP-E, therapeutic agents aim to disrupt mitosis in rapidly dividing cancer cells, leading to mitotic arrest, chromosome instability, and ultimately, apoptosis (programmed cell death).[1][2][3]
This compound: A First-in-Class CENP-E Inhibitor
This compound is described as a first-in-class chemical inhibitor of CENP-E.[4][5] The primary mechanism of action reported by its developers is the locking of the CENP-E–microtubule interaction by blocking the release of ADP.[4][5] This action leads to a "syntelic attachment," where sister kinetochores are incorrectly attached to microtubules from the same spindle pole, causing mitotic arrest and subsequent apoptosis.[4][5]
Signaling Pathway of CENP-E Inhibition by this compound
The proposed signaling pathway for this compound involves the direct inhibition of CENP-E, leading to a cascade of events that culminate in apoptotic cell death.
Caption: Proposed signaling pathway of this compound's mechanism of action.
Performance Data of this compound vs. Taxol in TNBC (MDA-MB-231 Cells)
The following data is summarized from a study by Mullen et al., which includes authors associated with the development of this compound.[4]
| Parameter | This compound | Taxol | Control |
| Cell Proliferation Inhibition | |||
| (2µM, 12h) | Significant Inhibition (p < 0.001) | Significant Inhibition (p < 0.001) | No Inhibition |
| (2µM, 15h) | Significant Inhibition (p < 0.001) | Significant Inhibition (p < 0.001) | No Inhibition |
| Induction of Apoptosis vs. Necrosis | Primarily Apoptosis | Apoptosis and Necrosis | Minimal |
| Cells with Misaligned Chromosomes | 33% ± 4.2% (p < 0.01) | Not Reported | Baseline |
| Mitotic Arrest | Arrested in metaphase after 70 min | Not Reported | Anaphase within 35 min |
Comparative Analysis with Other CENP-E Inhibitors
While independent studies on this compound are lacking, other CENP-E inhibitors have been evaluated by various research groups, providing a benchmark for this class of drugs.
| Inhibitor | Mechanism of Action | Cell Lines Studied | Key Findings |
| GSK923295 | Allosteric inhibitor of CENP-E ATPase activity.[6] | Cal51, MDA-MB-231 (Breast Cancer)[6] | Induces mitotic arrest. Increases chromosomal instability and synergizes with microtubule-targeting agents like paclitaxel and eribulin to enhance cancer cell death.[6][7] |
| PF-2771 | Potent, selective inhibitor of CENP-E motor function.[8][9] | HCC1806, MDA-MB-468 (Basal-like Breast Cancer)[8][9] | Selectively inhibits the proliferation of basal-like breast cancer cells over non-malignant cells. Leads to tumor regression in xenograft models, including taxane-resistant models.[8][9] |
Standard-of-Care Alternatives for Triple-Negative Breast Cancer
The current treatment landscape for TNBC primarily involves chemotherapy, with taxanes being a cornerstone.
| Therapy | Mechanism of Action | Common Side Effects |
| Taxol (Paclitaxel) | Stabilizes microtubules, leading to the disruption of normal microtubule dynamics, which in turn results in mitotic arrest and apoptosis.[4] | Peripheral neuropathy, neutropenia, hair loss. |
| Carboplatin | A platinum-based chemotherapy that forms DNA adducts, interfering with DNA repair and leading to cell death. | Nausea, vomiting, myelosuppression. |
| Doxorubicin | An anthracycline that intercalates into DNA, inhibits topoisomerase II, and generates free radicals, all of which contribute to cytotoxicity. | Cardiotoxicity, myelosuppression, nausea. |
Experimental Protocols
Cell Proliferation (MTT) Assay
-
Cell Seeding: MDA-MB-231 cells are seeded in 96-well plates.
-
Treatment: Cells are treated with 2µM of this compound or Taxol for varying time intervals (e.g., 12 and 15 hours). A control group is treated with a vehicle (e.g., DMSO).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a spectrophotometer. The absorbance is proportional to the number of viable cells.[4]
Apoptosis and Necrosis Staining
-
Cell Treatment: MDA-MB-231 cells are treated with this compound or Taxol.
-
Staining: Cells are stained with Apopxin (an Annexin V conjugate, which binds to phosphatidylserine on the surface of apoptotic cells) and 7-AAD (7-aminoactinomycin D, a fluorescent DNA intercalator that is excluded by live cells but can penetrate the compromised membranes of necrotic cells).
-
Imaging: The stained cells are visualized using fluorescence microscopy. Green fluorescence (Apopxin) indicates apoptosis, while red fluorescence (7-AAD) indicates necrosis.[4]
Experimental Workflow for Evaluating this compound in TNBC Cells
Caption: Workflow for the in vitro evaluation of this compound.
Conclusion
The available data, primarily from its developers, suggests that this compound is a potent inhibitor of CENP-E with a mechanism of action that leads to mitotic arrest and apoptosis in TNBC cells.[4] Its reported efficacy is comparable to Taxol in inhibiting cell proliferation, with the potential advantage of inducing apoptosis with less necrosis.[4] However, the lack of independent, peer-reviewed studies on this compound makes it difficult to definitively validate these claims. The broader research on other CENP-E inhibitors like GSK923295 and PF-2771 corroborates the general therapeutic strategy of targeting CENP-E in cancer.[6][7][8][9] Further independent research, including preclinical and clinical trials, will be necessary to fully elucidate the therapeutic potential and safety profile of this compound.
References
- 1. Kinesin-7 CENP-E in tumorigenesis: Chromosome instability, spindle assembly checkpoint, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Kinesin-7 CENP-E in tumorigenesis: Chromosome instability, spindle assembly checkpoint, and applications [frontiersin.org]
- 3. What are CENP-E inhibitors and how do they work? [synapse.patsnap.com]
- 4. This compound inhibits triple-negative breast cancer cell proliferation and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. CENP-E inhibition induces chromosomal instability and synergizes with diverse microtubule-targeting agents in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CENP-E Inhibition Induces Chromosomal Instability and Synergizes with Diverse Microtubule-Targeting Agents in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Chemogenetic evaluation of the mitotic kinesin CENP-E reveals a critical role in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Laboratory Chemicals
The proper disposal of laboratory reagents is a critical component of ensuring a safe and compliant research environment. While a specific chemical named "Syntelin" was not identified in available safety data sheets, this guide provides a comprehensive framework for the proper disposal of laboratory chemicals, empowering researchers, scientists, and drug development professionals to manage chemical waste responsibly. The cornerstone of safe disposal is the Safety Data Sheet (SDS), which provides the essential information to correctly categorize and dispose of a substance.
General Chemical Disposal Protocol
All laboratory personnel must be trained in proper waste disposal procedures and be familiar with the location of the facility's hazardous waste accumulation areas. The following steps provide a general protocol for chemical waste disposal.
1. Identification and Classification:
-
Consult the Safety Data Sheet (SDS): The SDS is the primary source of information for a chemical's hazards and disposal requirements. Section 13 of the SDS typically provides disposal considerations.
-
Determine Hazard Categories: Based on the SDS, classify the chemical waste into relevant categories such as flammable, corrosive, reactive, toxic, or non-hazardous.
2. Segregation of Waste:
-
Separate Waste Streams: Never mix different types of chemical waste. Keep halogenated and non-halogenated solvents separate. Aqueous waste should be segregated from solvent-based waste.
-
Solid vs. Liquid Waste: Dispose of solid and liquid waste in separate, designated containers.
3. Proper Labeling and Containment:
-
Use Appropriate Containers: Ensure waste containers are made of a material compatible with the chemical being stored.
-
Label Containers Clearly: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards (e.g., flammable, corrosive).
4. Storage and Accumulation:
-
Designated Accumulation Areas: Store waste in a designated satellite accumulation area that is at or near the point of generation.
-
Secure Storage: Keep waste containers securely closed except when adding waste. Ensure secondary containment is in place to capture any potential leaks or spills.
5. Disposal and Pickup:
-
Follow Institutional Procedures: Adhere to your institution's specific procedures for hazardous waste pickup. This may involve submitting an online request to the Environmental Health and Safety (EHS) department.[1]
-
Do Not Dispose Down the Drain: Unless explicitly permitted by your institution's EHS department for specific, non-hazardous substances, do not dispose of chemical waste down the sink.[2]
Example Disposal Procedures for Various Laboratory Reagents
The following table summarizes disposal considerations for several example laboratory chemicals based on their safety data sheets. Note: These are examples and should not be used as guidance for any substance other than the one specified.
| Chemical Name | CAS Number | Key Hazards | Disposal Recommendations |
| Histrelin (acetate) | 220810-26-4 | Respiratory Sensitization, Skin Sensitization, Harmful if Inhaled | Dispose of contaminated material as waste according to Section 13 of the SDS. Do not allow to enter sewers/ surface or ground water.[3] |
| Hematoxylin | 517-28-2 | Causes serious eye irritation, Harmful to aquatic life | Dispose of contents/ container to an approved waste disposal plant. Avoid release to the environment. |
| Syncaine (Tricaine methanesulfonate) | 886-86-2 | Skin irritation, Eye irritation, Specific target organ toxicity (respiratory system), Harmful to aquatic life | Dispose of contents/container to a suitable treatment site in accordance with local/regional/national/international regulations.[4] |
Sharps and Contaminated Materials Disposal
Sharps and other contaminated materials require special handling to prevent physical injury and the spread of contamination.
| Waste Type | Description | Disposal Procedure |
| Non-Hazardous Sharps | Needles, razor blades, broken glass contaminated with non-toxic materials. | Place in a designated, puncture-resistant sharps container. When full, the container should be sealed and disposed of according to institutional guidelines, which may include disposal as regular trash after being rendered safe.[1] |
| Hazardous/Biohazardous Sharps | Sharps contaminated with toxic chemicals or biological materials. | Place in a designated, puncture-resistant sharps container labeled with the appropriate hazard symbol (e.g., "Toxic" or "Biohazard"). These containers must be disposed of through your institution's hazardous waste program.[1][5] |
| Contaminated Labware | Gloves, absorbent pads, and other disposable items contaminated with hazardous chemicals. | Dispose of in a designated hazardous waste container, often a specifically marked bag or drum, for pickup by EHS.[5] |
Experimental Protocols
Detailed experimental protocols for handling and disposal should be incorporated into the Standard Operating Procedures (SOPs) for any experiment involving hazardous chemicals. These SOPs should include:
-
A summary of the hazards of the chemicals being used.
-
The required Personal Protective Equipment (PPE), such as gloves, safety glasses, and lab coats. For some materials, double gloves may be recommended.[5]
-
Step-by-step instructions for the safe handling and manipulation of the chemicals.
-
Emergency procedures for spills or accidental exposures.
-
Detailed instructions for the collection, labeling, and storage of all waste generated during the experiment.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of laboratory chemical waste.
Caption: A flowchart outlining the key decision points for proper laboratory chemical waste disposal.
References
Essential Safety and Operational Protocols for Handling "Syntelin"
Disclaimer: The name "Syntelin" does not correspond to a recognized chemical substance in standard chemical databases. The following guidance is based on a general risk assessment for handling an unknown, potentially hazardous chemical compound in a laboratory setting. It is imperative to consult the specific Safety Data Sheet (SDS) for any chemical you work with. If "this compound" is a novel or proprietary compound, a thorough risk assessment must be conducted before any handling.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It is designed to be a preferred source for laboratory safety and chemical handling, building trust by providing value beyond the product itself.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling a potent, hazardous substance like the hypothetical "this compound".
| PPE Category | Specification | Purpose | Standard |
| Hand Protection | Double Nitrile Gloves | Provides a high level of protection against a wide range of chemicals. Double-gloving is recommended for handling highly potent compounds. | ASTM D6319 |
| Eye/Face Protection | Chemical Splash Goggles and Face Shield | Protects eyes and face from splashes, sprays, and aerosols of hazardous materials. | ANSI Z87.1 |
| Respiratory Protection | NIOSH-approved Respirator (e.g., N95 or higher) | Necessary when handling powders or volatile substances outside of a certified chemical fume hood to prevent inhalation. | NIOSH 42 CFR 84 |
| Body Protection | Chemical-resistant Lab Coat or Gown | A disposable, back-closing gown made of a low-linting material is preferred to prevent contamination of personal clothing. | ANSI/AAMI PB70 |
| Foot Protection | Closed-toe Shoes and Shoe Covers | Protects feet from spills and splashes. Shoe covers should be used to prevent tracking contamination out of the laboratory. | ASTM F2413 |
Operational Plan for Handling "this compound"
This step-by-step guidance ensures the safe handling of "this compound" from preparation to disposal.
1. Preparation and Engineering Controls:
-
Designated Area: All work with "this compound" must be conducted in a designated area, such as a certified chemical fume hood or a glove box.
-
Ventilation: Ensure adequate ventilation. For potent compounds, a chemical fume hood with a face velocity of 80-120 feet per minute is recommended.
-
Emergency Equipment: Verify that a safety shower, eyewash station, and spill kit are readily accessible and in good working order.
-
Pre-weighing: If possible, obtain "this compound" in pre-weighed vials to avoid weighing and handling of the powder.
2. Handling and Experimental Procedures:
-
Donning PPE: Before entering the designated handling area, don all required PPE in the correct order (shoe covers, gown, respirator, face shield/goggles, and double gloves).
-
Weighing (if necessary): If weighing is required, perform this task within a chemical fume hood. Use a dedicated balance and weighing paper.
-
Solution Preparation: When preparing solutions, add "this compound" to the solvent slowly to avoid splashing. Cap vials and containers securely.
-
Experimental Use: Conduct all experimental procedures within the designated engineering control (e.g., fume hood).
3. Post-Handling Procedures:
-
Decontamination: Decontaminate all surfaces, equipment, and glassware that have come into contact with "this compound" using an appropriate deactivating agent or a 70% ethanol solution followed by a thorough rinse.
-
Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. The outer pair of gloves should be removed first.
Disposal Plan
Proper disposal of "this compound" and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
| Waste Stream | Container | Disposal Procedure |
| Solid "this compound" Waste | Labeled, sealed, and puncture-resistant hazardous waste container. | Collect all unused "this compound" powder and grossly contaminated items (e.g., weighing paper, pipette tips). |
| Liquid "this compound" Waste | Labeled, sealed, and chemical-resistant hazardous waste container. | Collect all solutions containing "this compound". Do not mix with other waste streams. |
| Contaminated PPE | Labeled, sealed biohazard bag or hazardous waste container. | All disposable PPE (gloves, gown, shoe covers) should be considered contaminated and disposed of as hazardous waste. |
| Sharps | Puncture-resistant sharps container. | Needles and other sharps contaminated with "this compound" must be disposed of in a designated sharps container. |
Experimental Workflow and Safety Protocol Diagram
The following diagram illustrates the logical flow of the handling process, emphasizing safety at each step.
Caption: Workflow for safe handling of the hypothetical hazardous substance "this compound".
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
